molecular formula C25H39Br2N3 B12391384 NerveGreen C3

NerveGreen C3

Katalognummer: B12391384
Molekulargewicht: 541.4 g/mol
InChI-Schlüssel: NERAMHAXFDMMRC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NerveGreen C3 is a useful research compound. Its molecular formula is C25H39Br2N3 and its molecular weight is 541.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H39Br2N3

Molekulargewicht

541.4 g/mol

IUPAC-Name

3-[4-[(E)-2-[4-(dipropylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium dibromide

InChI

InChI=1S/C25H39N3.2BrH/c1-6-17-27(18-7-2)25-13-11-23(12-14-25)9-10-24-15-20-26(21-16-24)19-8-22-28(3,4)5;;/h9-16,20-21H,6-8,17-19,22H2,1-5H3;2*1H/q+2;;/p-2

InChI-Schlüssel

NERAMHAXFDMMRC-UHFFFAOYSA-L

Isomerische SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]

Kanonische SMILES

CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to NerveGreen C3 (SynaptoGreen C3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NerveGreen C3, commercially known as SynaptoGreen™ C3, is a fluorescent styryl dye utilized in neuroscience research to visualize and study the dynamics of synaptic vesicle recycling at nerve terminals. [1]It is an amphipathic molecule with a lipophilic tail that inserts into lipid membranes and a hydrophilic head group that prevents it from crossing the membrane. [1]This property makes it an invaluable tool for tracking the processes of endocytosis and exocytosis. SynaptoGreen™ C3 is an analog of the widely used FM®1-43 dye, with a slightly shorter lipophilic tail, rendering it slightly more water-soluble. [2]

Mechanism of Action

The functionality of this compound is based on its fluorescence properties, which are dependent on its environment. In aqueous solutions, the dye is virtually non-fluorescent. [1]However, upon binding to the outer leaflet of a cell membrane, its quantum yield increases significantly, and it becomes intensely fluorescent. [3]This mechanism allows for the selective visualization of membranes.

During synaptic activity, neurotransmitter release (exocytosis) is followed by the retrieval of vesicular membrane back into the neuron (endocytosis) to form new synaptic vesicles. When this compound is present in the extracellular medium during this endocytic process, the dye becomes entrapped within the newly formed synaptic vesicles. Subsequent washing removes the dye from the cell surface, leaving only the fluorescently labeled vesicles inside the nerve terminal. The fluorescence intensity of the terminal is therefore proportional to the number of recycled vesicles. A subsequent round of stimulation will induce exocytosis, releasing the dye and causing a decrease in fluorescence, which can also be monitored to study vesicle release kinetics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound (SynaptoGreen C3) and its close analog, SynaptoGreen C4 (equivalent to FM®1-43).

PropertyThis compound (SynaptoGreen C3)SynaptoGreen C4 (FM®1-43)Reference
Excitation (in MeOH) ~510 nm510 nm
Emission (in MeOH) ~625 nm625 nm
Excitation (in membranes) ~480 nm~480 nm
Emission (in membranes) ~598 nm~598 nm
Molecular Weight 542 g/mol 612 g/mol
Chemical Formula C₂₅H₃₉Br₂N₃C₃₀H₄₉Br₂N₃

Experimental Protocols

The following is a generalized protocol for staining synaptic vesicles in cultured neurons with this compound, adapted from protocols for SynaptoGreen dyes and FM®1-43. Optimal conditions may vary depending on the specific cell type and experimental setup.

4.1. Materials

  • This compound (SynaptoGreen C3)

  • Physiological buffer (e.g., Tyrode's solution, HEPES-buffered saline)

  • High potassium stimulation buffer (e.g., physiological buffer with 90 mM KCl)

  • Wash buffer (physiological buffer)

  • Optional: Tetrodotoxin (TTX) to block spontaneous action potentials

  • Optional: ADVASEP-7™ or Sulforhodamine 101 to reduce background fluorescence

  • Cultured neurons on coverslips

4.2. Staining Protocol (Loading)

  • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO). Store protected from light.

  • Dilute the this compound stock solution to a final working concentration of 4-10 µM in the high potassium stimulation buffer.

  • Remove the culture medium from the neurons and wash gently with physiological buffer.

  • To induce endocytosis, replace the physiological buffer with the this compound-containing high potassium buffer and incubate for 1-2 minutes at room temperature.

  • Terminate the stimulation by removing the high potassium buffer.

  • Wash the cells extensively with physiological buffer for 5-10 minutes to remove the dye from the plasma membrane. If high background is an issue, a brief wash with a buffer containing ADVASEP-7™ can be performed.

4.3. Imaging

  • Mount the coverslip in a chamber with physiological buffer (optionally containing TTX to prevent further activity).

  • Image the stained nerve terminals using fluorescence microscopy with appropriate filter sets for the dye's excitation and emission spectra (e.g., FITC/GFP filter set).

4.4. Destaining Protocol (Unloading)

  • To observe exocytosis, stimulate the stained neurons again in a dye-free physiological buffer. This can be done using high potassium buffer or electrical field stimulation.

  • Acquire images before, during, and after the stimulation to monitor the decrease in fluorescence as the dye is released from the synaptic vesicles.

Visualizations

5.1. Signaling Pathway of Synaptic Vesicle Recycling

The following diagram illustrates the biological process of synaptic vesicle recycling, which is the "signaling pathway" that this compound is used to investigate.

Synaptic_Vesicle_Recycling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Docked_Vesicle Docked Vesicle Exocytosis Exocytosis Docked_Vesicle->Exocytosis Action Potential Membrane_Retrieval Membrane Retrieval (Endocytosis) Exocytosis->Membrane_Retrieval Neurotransmitters Neurotransmitters Exocytosis->Neurotransmitters Release Endosome Early Endosome Membrane_Retrieval->Endosome Vesicle_Budding Vesicle Budding Endosome->Vesicle_Budding Recycled_Vesicle Recycled Vesicle Vesicle_Budding->Recycled_Vesicle Recycled_Vesicle->Docked_Vesicle Re-priming NerveGreen_C3_Workflow Start Cultured Neurons Stimulation1 Stimulate in presence of This compound (e.g., high K+) Start->Stimulation1 Wash Wash to remove extracellular dye Stimulation1->Wash Dye uptake via endocytosis Image1 Image Fluorescent Terminals (Loading) Wash->Image1 Stimulation2 Stimulate in dye-free buffer Image1->Stimulation2 Image2 Image Fluorescent Terminals (Unloading) Stimulation2->Image2 Dye release via exocytosis Analysis Analyze change in fluorescence intensity Image2->Analysis

References

NerveGreen C3: A Technical Guide to its Spectral Properties and Applications in Synaptic Vesicle Recycling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NerveGreen C3, also commercially known as SynaptoGreen™ C3. This fluorescent styryl dye is a powerful tool for investigating the dynamics of synaptic vesicle recycling in real-time. This document details its spectral properties, experimental protocols for its use, and a visual representation of the experimental workflow.

Core Spectral and Physicochemical Properties

This compound is a lipophilic dye with a hydrophilic, cationically charged head group. Its fluorescence is significantly enhanced when it binds to cell membranes compared to when it is in an aqueous solution. This property makes it an excellent marker for tracking the fusion and retrieval of synaptic vesicles.

PropertyValueReference
Excitation Maximum (in Membranes) ~480 nm
Emission Maximum (in Membranes) ~598-600 nm[1]
Excitation Maximum (in Methanol) 510 nm[1]
Emission Maximum (in Methanol) 625 nm[1]
Chemical Formula C₂₅H₃₉Br₂N₃
Molecular Weight 542 g/mol
Appearance Red solid
Solubility Water

Excitation and Emission Spectra

Representative absorption and emission spectra of SynaptoGreen C4 in liposomes, which are similar to this compound.

Caption: Representative absorption and emission spectra of SynaptoGreen C4 in liposomes.

Mechanism of Action: Visualizing Synaptic Vesicle Recycling

This compound's mechanism of action is based on its activity-dependent staining of synaptic vesicles. The dye is not cell-permeant and, in an aqueous solution, it is virtually non-fluorescent. When applied to neurons, it binds to the outer leaflet of the plasma membrane and becomes fluorescent.

During synaptic activity (exocytosis), the synaptic vesicle membrane fuses with the presynaptic plasma membrane. When the vesicle is reformed through endocytosis, the this compound dye becomes trapped within the newly formed vesicle. After washing away the dye from the cell surface, the remaining fluorescence is proportional to the number of recycled synaptic vesicles. Subsequent exocytosis will release the trapped dye, leading to a decrease in fluorescence, which can also be monitored.

Experimental Workflow for Synaptic Vesicle Recycling Assay

The following diagram illustrates the general experimental workflow for using this compound to monitor synaptic vesicle recycling in cultured neurons.

Synaptic_Vesicle_Recycling_Workflow cluster_preparation Cell Preparation cluster_staining Staining (Dye Loading) cluster_washing Washing cluster_imaging_destaining Imaging and Destaining prep Prepare Cultured Neurons on Coverslips add_dye Add this compound containing solution prep->add_dye Incubate stimulate Stimulate Neurons to induce endocytosis (e.g., high K+ or electrical stimulation) add_dye->stimulate Co-application wash Wash with dye-free solution to remove extracellular this compound stimulate->wash Post-stimulation image Image fluorescent nerve terminals wash->image Proceed to imaging destain Stimulate neurons to induce exocytosis (optional, for destaining kinetics) image->destain Optional step image_destain Image decrease in fluorescence destain->image_destain Monitor release

Caption: Experimental workflow for this compound staining of synaptic vesicles.

Detailed Experimental Protocols

The following are generalized protocols for staining cultured neurons with this compound to study synaptic vesicle recycling. Optimal concentrations, incubation times, and stimulation parameters should be determined empirically for specific experimental systems.

Materials
  • This compound (SynaptoGreen™ C3)

  • Physiological saline solution (e.g., Tyrode's solution)

  • High potassium (High K+) solution for depolarization (e.g., Tyrode's solution with elevated KCl concentration)

  • Cultured neurons on coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Protocol 1: Staining of the Total Recycling Pool of Synaptic Vesicles

This protocol is designed to label the entire population of synaptic vesicles that can be recycled.

  • Preparation of Staining Solution: Prepare a working solution of this compound in a physiological saline solution at a final concentration of 5-10 µM.

  • Dye Loading:

    • Replace the culture medium with the this compound staining solution.

    • Induce synaptic vesicle recycling by stimulating the neurons. This can be achieved by:

      • High K+ Depolarization: Replace the staining solution with a high K+ solution containing this compound for 1-2 minutes.

      • Electrical Field Stimulation: Stimulate the neurons with a pattern such as 10 Hz for 60-120 seconds in the presence of the this compound staining solution.

  • Washing:

    • After stimulation, wash the coverslip extensively with a dye-free physiological saline solution to remove the dye from the plasma membrane. Perform washes for 5-10 minutes with several solution changes.

  • Imaging:

    • Mount the coverslip in a recording chamber with a physiological saline solution.

    • Visualize the stained nerve terminals using a fluorescence microscope. The fluorescent puncta represent clusters of labeled synaptic vesicles.

Protocol 2: Monitoring Spontaneous Synaptic Activity

This protocol is adapted for labeling vesicles that recycle under spontaneous, non-evoked conditions.

  • Dye Incubation: Incubate the cultured neurons with 10 µM this compound in their conditioned culture medium for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells with dye-free physiological saline solution for 5-10 minutes to remove the surface-bound dye.

  • Imaging: Image the neurons to visualize the synaptic vesicles that have been labeled through spontaneous endocytosis.

Protocol 3: Destaining to Measure Exocytosis

This protocol measures the rate of dye release from pre-labeled vesicles, providing an estimate of exocytosis.

  • Staining: Label the synaptic vesicles using either Protocol 1 or 2.

  • Baseline Imaging: Acquire an initial image of the stained nerve terminals.

  • Stimulation and Imaging:

    • Induce exocytosis by stimulating the neurons (e.g., with high K+ solution or electrical stimulation) in a dye-free physiological saline solution.

    • Acquire a time-lapse series of images during and after stimulation to monitor the decrease in fluorescence as the dye is released from the fusing vesicles.

  • Data Analysis: Quantify the fluorescence intensity of the puncta over time to determine the kinetics of exocytosis.

Signaling Pathways

This compound is a direct probe for a fundamental cellular process—synaptic vesicle recycling—rather than a modulator of a specific signaling pathway. The process it visualizes is intricately linked to numerous signaling cascades that regulate neurotransmitter release, including those involving calcium influx, SNARE complex formation, and endocytic protein recruitment. The diagram below illustrates the logical relationship between neuronal activity and the fluorescence signal observed with this compound.

NerveGreen_Mechanism cluster_process Cellular Process cluster_dye This compound State cluster_signal Observed Signal ap Action Potential ca_influx Ca²⁺ Influx ap->ca_influx exocytosis Exocytosis (Vesicle Fusion) ca_influx->exocytosis endocytosis Endocytosis (Vesicle Retrieval) exocytosis->endocytosis fluorescence_dec Fluorescence Decrease exocytosis->fluorescence_dec Results in dye_vesicle Dye in Vesicle endocytosis->dye_vesicle Leads to dye_ext Extracellular Dye dye_ext->endocytosis Trapped during dye_vesicle->exocytosis Released during fluorescence_inc Fluorescence Increase dye_vesicle->fluorescence_inc Results in

Caption: Mechanism of this compound in tracking synaptic vesicle recycling.

References

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C3 for live-cell imaging of neurons

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of NerveGreen C3, a fluorescent dye specifically designed for imaging neurons in live-cell applications. It covers the dye's mechanism, spectroscopic properties, experimental protocols, and comparative advantages for dynamic cellular analysis.

Introduction and Mechanism of Action

This compound is a fluorescent probe used for visualizing nerve terminals and synaptic activity. It belongs to a class of styryl dyes, like SynaptoGreen™, which are amphipathic molecules. These dyes possess a hydrophilic head and a lipophilic tail, allowing them to reversibly insert into the outer leaflet of a cell's plasma membrane.

The fluorescence of this compound is highly dependent on its environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield upon binding to or insertion into lipid membranes. This property is crucial for its function, as it ensures that only membrane-bound dye produces a strong signal, minimizing background noise from unbound dye in the surrounding medium. The mechanism allows for real-time tracking of synaptic vesicle endocytosis and exocytosis, key processes in neuronal communication.

Mechanism cluster_extracellular Extracellular Space cluster_intracellular Neuron Terminal Dye_aq This compound (Aqueous Solution) Dye_mem This compound (Membrane Inserted) Dye_aq->Dye_mem Reversible Insertion Dye_aq_label Low Fluorescence Dye_aq->Dye_aq_label Endocytosis Endocytosis Dye_mem->Endocytosis Vesicle Recycling Dye_mem_label High Fluorescence Dye_mem->Dye_mem_label Vesicle Synaptic Vesicle Exocytosis Exocytosis Vesicle->Exocytosis Neurotransmitter Release Endocytosis->Vesicle Internalization Exocytosis->Dye_mem Membrane Fusion

Figure 1. Mechanism of this compound at the synapse.

Core Properties and Data

This compound's utility is defined by its spectroscopic characteristics, which are optimized for standard fluorescence microscopy setups.

PropertyValueSource
Excitation Maximum (in Membrane) ~480 nm[1]
Emission Maximum (in Membrane) ~598 nm[1]
Excitation Maximum (in Methanol) 510 nm[1]
Emission Maximum (in Methanol) 625 nm[1]
Molecular Formula C₂₅H₃₉Br₂N₃[1]
Molecular Weight 542 g/mol
Appearance Red solid
Solubility Water
Cell Permeability For live/intact cells

Experimental Protocol for Live-Cell Imaging

The following protocol provides a general framework for staining neurons with this compound. Optimization may be required depending on the cell type, culture density, and imaging system.

Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A 1. Prepare Neuronal Culture (e.g., on glass-bottom dish) B 2. Prepare Staining Solution (Dilute this compound in imaging buffer) C 3. Replace Culture Medium with Staining Solution B->C D 4. Induce Neuronal Activity (Optional) (e.g., high K+ buffer) to promote dye uptake C->D E 5. Incubate (Typically 5-15 minutes at 37°C) D->E F 6. Wash Cells (To remove extracellular dye) E->F G 7. Acquire Images (Use appropriate filter sets, e.g., FITC/GFP) F->G H 8. Time-Lapse Acquisition (To monitor dynamic processes) G->H

Figure 2. Standard experimental workflow for this compound.

Detailed Methodologies
  • Reagent Preparation :

    • Prepare a stock solution of this compound in water or an appropriate buffer.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically in the low micromolar range) in a physiologically compatible imaging buffer (e.g., HBSS or a similar salt solution).

  • Cell Culture :

    • Plate primary neurons or neuronal cell lines on imaging-quality plates or coverslips (e.g., poly-D-lysine coated).

    • Ensure cells are healthy and at an appropriate confluency for imaging before starting the experiment.

  • Staining Procedure :

    • Aspirate the culture medium from the cells.

    • Gently add the this compound working solution to the cells.

    • To facilitate dye uptake into recycling synaptic vesicles, neuronal activity can be stimulated using a high potassium buffer or electrical field stimulation.

    • Incubate for a designated period. The optimal time and temperature should be determined empirically.

  • Washing and Background Reduction :

    • To achieve a high signal-to-noise ratio, it is critical to wash away the unbound extracellular dye.

    • Perform several gentle washes with the imaging buffer.

    • For applications requiring very low background, quenching agents or dye removers like ADVASEP-7 can be included in the wash steps.

  • Imaging :

    • Mount the sample on a fluorescence microscope equipped for live-cell imaging, preferably with environmental control (temperature, CO₂).

    • Use a standard FITC/GFP filter set for visualization.

    • To minimize phototoxicity and photobleaching during time-lapse experiments, use the lowest possible excitation light intensity and the shortest exposure times that provide adequate signal.

Comparative Analysis

This compound offers specific advantages over other common methods for neuronal visualization.

FeatureThis compoundGenetically Encoded Probes (e.g., Synaptophysin-GFP)General Membrane Dyes
Method Chemical dye applicationTransfection / TransductionChemical dye application
Target Activity-dependent uptake at nerve terminalsSpecific pre-synaptic proteinsEntire plasma membrane
Temporal Control High; dye applied at the time of experimentLow; constitutive expressionHigh; dye applied at the time of experiment
Toxicity Low at working concentrationsMinimal, but overexpression can be an issueVariable; can be high
Signal-to-Noise High (dye is fluorescent in membrane)Moderate to highLow (stains all membranes)
Ease of Use Simple protocol, no genetic modification neededRequires molecular biology expertiseSimple protocol

Conclusion

This compound is a powerful and versatile tool for the real-time study of neuronal function. Its environment-sensitive fluorescence and activity-dependent uptake mechanism make it ideal for investigating synaptic vesicle cycling and nerve terminal dynamics. With a straightforward protocol and compatibility with standard fluorescence microscopy, it provides a valuable method for researchers in neuroscience and drug development to visualize dynamic neuronal processes in live cells.

References

A Technical Guide to the Role of Complement Component C3 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the applications and research pertaining to the complement component C3 and its signaling pathways in neuroscience. No specific information was found for a product or entity named "NerveGreen C3." The following content is based on available research on the complement C3 protein and its role in the central nervous system.

Introduction

The complement system, a cornerstone of innate immunity, is increasingly recognized for its critical roles in the central nervous system (CNS) in both health and disease. At the heart of this system lies complement component 3 (C3), a protein that serves as a central hub for all three complement activation pathways. Recent research has illuminated the involvement of C3 and its downstream signaling in the pathogenesis of various neurological and retinal disorders. This guide provides an in-depth overview of the applications of studying the C3 pathway in neuroscience research, with a focus on experimental methodologies and data interpretation for researchers, scientists, and professionals in drug development.

The Complement C3/C3aR Signaling Pathway

The complement cascade can be initiated through the classical, alternative, or lectin pathways, all of which converge on the cleavage of C3 into its active fragments, C3a and C3b[1][2]. The smaller fragment, C3a, is a potent anaphylatoxin that mediates inflammatory responses by binding to its receptor, C3aR[2]. The larger fragment, C3b, acts as an opsonin, tagging pathogens and cellular debris for phagocytosis, and participates in the formation of the C5 convertase, which propagates the complement cascade[2].

The C3/C3aR signaling pathway is implicated in a range of cellular responses in the CNS, including microglial activation, neuroinflammation, and neuronal damage[3]. In pathological conditions such as neuromyelitis optica spectrum disorders (NMOSD) and retinal vein occlusion (RVO), upregulation of C3 and C3aR has been observed, correlating with disease severity.

C3_Signaling_Pathway cluster_activation Complement Activation Pathways cluster_C3 Central Role of C3 cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3_convertase C3 Convertase Classical Pathway->C3_convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3_convertase->C3 cleaves C3aR C3a Receptor (C3aR) C3a->C3aR binds to Opsonization Opsonization & Phagocytosis C3b->Opsonization C5_convertase C5 Convertase Formation C3b->C5_convertase Cellular_Responses Inflammation Microglial Activation Neuronal Damage C3aR->Cellular_Responses triggers

Figure 1: The Complement C3 Signaling Pathway.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from studies investigating the C3 pathway in models of neurological and retinal diseases.

Table 1: Retinal Thickness and Detachment in Experimental Retinal Vein Occlusion (RVO)

Parameter Control (n=4) RVO + Vehicle (n=14) RVO + C3aR Antagonist (n=13)
Total Retinal Thickness (µm)
Day 1 198.5 ± 2.5 280.1 ± 8.2 235.6 ± 7.1**
Day 2 197.9 ± 3.1 265.4 ± 9.5 220.3 ± 6.8*
Day 8 199.2 ± 2.8 210.7 ± 5.3 205.1 ± 4.9
Serous Retinal Detachment Height (µm)
Day 1 0 75.3 ± 6.4 40.1 ± 5.2***
Day 2 0 60.8 ± 5.9 30.7 ± 4.7**
Day 8 0 15.2 ± 3.1 8.9 ± 2.5

*Data presented as mean ± SEM. *P < 0.05, **P < 0.01, **P < 0.001 compared to RVO + Vehicle. Data adapted from a study on experimental RVO.

Table 2: Gene Expression of C3 and C3aR in RVO

Gene Treatment Group Relative mRNA Expression (Fold Change)
C3 RVO + Vehicle 4.5 ± 0.6
RVO + C3aR Antagonist 2.1 ± 0.4*
C3aR RVO + Vehicle 3.8 ± 0.5
RVO + C3aR Antagonist 1.9 ± 0.3*

*Data presented as mean ± SEM. P < 0.05 compared to RVO + Vehicle. Data adapted from a study on experimental RVO.

Experimental Protocols

This protocol describes the laser-induced RVO model in mice to study the role of the C3/C3aR pathway.

  • Animals: Adult C57BL/6J mice.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Pupil Dilation: Topical application of 1% tropicamide and 2.5% phenylephrine.

  • Laser Photocoagulation:

    • A coverslip is placed on the cornea with a drop of 0.9% saline.

    • The major retinal vein is identified using a fundus camera.

    • A 532 nm diode laser is used to deliver a single pulse (50 µm spot size, 100 ms duration, 150-200 mW power) to the vein, approximately one disc diameter from the optic nerve head.

    • Successful occlusion is confirmed by the development of venous dilation and retinal hemorrhage.

  • Post-Procedure: Animals are monitored for recovery and administered analgesics.

This protocol details the local delivery of a C3aR inhibitor to the eye.

  • Reagent: SB290157 trifluoroacetate (a specific C3aR antagonist).

  • Preparation: The antagonist is dissolved in a vehicle (e.g., sterile saline or PBS).

  • Procedure:

    • Animals are anesthetized as described above.

    • A small puncture is made through the sclera posterior to the limbus using a 30-gauge needle.

    • A Hamilton syringe with a 33-gauge needle is used to inject 1 µL of the antagonist solution into the vitreous cavity.

    • The needle is held in place for 1 minute and then slowly withdrawn.

  • Control: The contralateral eye or a separate cohort of animals receives an equal volume of the vehicle.

This protocol outlines the measurement of C3 and C3aR mRNA levels in retinal tissue.

  • Tissue Collection: Retinas are dissected from enucleated eyes and immediately placed in a stabilizing solution (e.g., RNAlater).

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.

    • Specific primers for C3, C3aR, and a housekeeping gene (e.g., GAPDH) are used.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Outcome Analysis Induction Induce RVO in Mice (Laser Photocoagulation) Treatment Intravitreal Injection of C3aR Antagonist Induction->Treatment Vehicle Intravitreal Injection of Vehicle (Control) Induction->Vehicle OCT Optical Coherence Tomography (OCT) Treatment->OCT FA Fluorescein Angiography (FA) Treatment->FA Histology Histological Analysis Treatment->Histology qPCR RT-qPCR for C3/C3aR Expression Treatment->qPCR Vehicle->OCT Vehicle->FA Vehicle->Histology Vehicle->qPCR

References

Unveiling the Cellular Journey of NerveGreen C3: A Technical Guide to Uptake and Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular uptake and localization of NerveGreen C3, a cationic, styrene-based fluorescent dye designed for dynamic tracking of synaptic activity. Functionally identified as a member of the MemBright family of probes, specifically closely related to MemBright C3, this document provides a comprehensive overview of its mechanism of action, experimental protocols, and quantitative data based on the foundational research by Collot et al.

Core Mechanism: Fluorogenic Plasma Membrane Staining

This compound, and the broader MemBright family, operates on a "turn-on" fluorescence mechanism. In aqueous solutions, the probes form non-fluorescent, self-quenched nanoparticles. Upon contact with the plasma membrane, these nanoparticles disassemble, and the individual probe molecules insert into the lipid bilayer. This transition to a hydrophobic environment results in a significant increase in fluorescence, providing a bright and specific signal at the cell surface with a high signal-to-noise ratio. The balanced hydrophobicity of the probe ensures rapid and homogeneous staining of the plasma membrane while minimizing spontaneous internalization.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the MemBright probe family, including this compound's cyanine-3 core.

PropertyMemBright C3 (in DOPC vesicles)MemBright C3.5 (in DOPC vesicles)MemBright C5 (in DOPC vesicles)Reference
Fluorescence Enhancement 7-fold42-fold18-fold[3]
Quantum Yield > Methanol> Methanol> Methanol
Staining Efficiency vs. WGA-488 > 3-fold more efficient in cell junctions--

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine WGA-488: Wheat Germ Agglutinin conjugated to Alexa Fluor 488

Cellular Localization and Dynamics

This compound primarily localizes to the outer leaflet of the plasma membrane. Its rapid diffusion within the membrane allows for uniform labeling of the entire cell surface, including intricate structures like dendritic spines and neuromuscular junctions. While designed for stable plasma membrane staining, some internalization does occur over time through endocytic pathways. This feature allows for the monitoring of membrane turnover and endocytosis. After approximately 90 minutes, some fluorescent puncta may become visible in the cytoplasm, indicative of endocytic vesicles.

Experimental Protocols

Detailed methodologies for the use of this compound (MemBright C3) are provided below.

Live Cell Plasma Membrane Staining

This protocol is adapted from the general procedure for MemBright probes.

Materials:

  • This compound (or MemBright C3) stock solution (e.g., 200 µM in DMSO)

  • Cell culture medium appropriate for the cell type

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the this compound stock solution 1:1000 in the cell culture medium to a final concentration of 200 nM. For some applications, a concentration as low as 20-50 nM can be used.

  • Cell Staining: Remove the existing cell culture medium from the cells.

  • Incubation: Add the this compound staining solution to the cells, ensuring the entire surface is covered. Incubation is typically for 5-10 minutes at 37°C.

  • Imaging: The cells can be imaged immediately without a washing step, as the probe is fluorogenic.

  • Optional Washing: For long-term imaging or to reduce any minimal background from the probe in solution, the staining solution can be removed and replaced with fresh, pre-warmed culture medium.

Monitoring Endocytosis

This protocol allows for the visualization of this compound internalization.

Procedure:

  • Stain Cells: Follow steps 1-4 of the Live Cell Plasma Membrane Staining protocol.

  • Time-Lapse Imaging: Acquire images at different time points (e.g., 0, 30, 60, 90 minutes) after the addition of the staining solution.

  • Analysis: Observe the formation of fluorescent intracellular vesicles over time.

Visualizing the Process: Diagrams

The following diagrams illustrate the key processes involved in this compound's interaction with the cell.

NerveGreen_C3_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Probe in Solution This compound (Self-Quenched Nanoparticles) Probe in Membrane This compound (Monomeric, Fluorescent) Probe in Solution->Probe in Membrane Insertion & De-quenching Endocytic Vesicle Endosome Probe in Membrane->Endocytic Vesicle Endocytosis

Mechanism of this compound cellular uptake and initial localization.

Experimental_Workflow_Live_Cell_Imaging A Culture cells on imaging dish B Prepare 200 nM this compound in culture medium A->B C Remove old medium and add staining solution B->C D Incubate for 5-10 min at 37°C C->D E Image directly under fluorescence microscope (no wash needed) D->E

Experimental workflow for live-cell plasma membrane imaging.

References

Methodological & Application

Application Notes and Protocols for NerveGreen C3 (SynaptoGreen C3) Staining in Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NerveGreen C3, more commonly known by its scientific name SynaptoGreen C3, is a fluorescent styryl dye used for the visualization and analysis of synaptic activity in cultured neurons.[1][2] This lipophilic dye is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to the outer leaflet of the plasma membrane.[3] Its utility in neuroscience research stems from its ability to be internalized into synaptic vesicles during endocytosis, a process triggered by neuronal activity. Consequently, the fluorescence intensity of stained nerve terminals provides a dynamic readout of synaptic vesicle recycling. This application note provides a detailed protocol for staining cultured neurons with this compound (SynaptoGreen C3) and its widely used analogue, SynaptoGreen C4 (FM1-43), summarizes key quantitative parameters, and illustrates the experimental workflow and underlying mechanism.

Mechanism of Action

SynaptoGreen dyes are amphipathic molecules with a hydrophilic, positively charged head group and a lipophilic tail.[4] This structure prevents them from crossing the lipid bilayer. The staining process is activity-dependent:

  • Membrane Binding: In the resting state, the dye molecules are in the extracellular medium and exhibit low fluorescence. Upon application, they rapidly partition into the outer leaflet of the neuronal plasma membrane, where they become brightly fluorescent.

  • Endocytic Uptake: When neurons are stimulated to fire action potentials, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). To retrieve the vesicular membrane, the neuron undergoes compensatory endocytosis, forming new synaptic vesicles. During this process, the SynaptoGreen dye molecules present on the plasma membrane are trapped within the newly formed vesicles.

  • Visualization: The accumulation of dye within these vesicles leads to a significant increase in fluorescence intensity at the presynaptic terminals, allowing for their visualization.

  • Exocytosis and Signal Decrease: Subsequent rounds of stimulation will cause the stained vesicles to fuse with the membrane and release their contents, including the dye, back into the extracellular space. This leads to a decrease in fluorescence, which can be monitored to study the kinetics of exocytosis.

NerveGreenC3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Terminal Dye_aq This compound (Low Fluorescence) Dye_mem Membrane-Bound Dye (High Fluorescence) Dye_aq->Dye_mem Partitioning Vesicle_labeled Labeled Synaptic Vesicle Dye_mem->Vesicle_labeled Endocytosis (Stimulation-Dependent) Vesicle_unlabeled Unlabeled Synaptic Vesicle Vesicle_unlabeled->Dye_mem Exocytosis Vesicle_labeled->Dye_mem Exocytosis (Signal Decrease)

Mechanism of this compound uptake and release.

Quantitative Data Summary

Direct quantitative comparisons between SynaptoGreen C3 and C4 are limited in published literature. However, their structural similarities allow for informed estimations. SynaptoGreen C3 possesses a shorter lipophilic tail than C4, rendering it more water-soluble. This property is expected to result in a faster "off-rate" (the rate of dissociation from the membrane) for C3 compared to C4. The following tables summarize key parameters, primarily based on data for the extensively characterized SynaptoGreen C4 (FM1-43).

ParameterSynaptoGreen C4 (FM1-43)SynaptoGreen C3Reference
Excitation (in membrane) ~480 nm~480 nm
Emission (in membrane) ~598 nm~598 nm
Molecular Weight ~612 g/mol ~542 g/mol
Experimental ParameterRecommended RangeNotesReference
Working Concentration 5 - 15 µMOptimal concentration should be determined empirically for each cell type and experimental setup.
Stimulation Method High K+ (50-90 mM) or Electrical Field StimulationHigh K+ solution induces depolarization, leading to vesicle cycling.
Stimulation/Loading Time 1 - 2 minutesThe duration of stimulation in the presence of the dye will determine the extent of vesicle loading.
Wash Steps Crucial for reducing background fluorescenceThe use of a background-reducing agent like ADVASEP-7 is recommended.

Experimental Protocols

This protocol is adapted from established methods for SynaptoGreen C4 (FM1-43) and is suitable for SynaptoGreen C3. It is recommended to optimize concentrations and incubation times for your specific neuronal culture system.

Materials
  • Cultured neurons on coverslips

  • SynaptoGreen C3 or C4 stock solution (e.g., 10 mM in dH2O)

  • Tyrode's solution (or other physiological buffer)

  • High Potassium (High K+) Tyrode's solution (e.g., 90 mM KCl, with adjusted NaCl to maintain osmolarity)

  • (Optional) Tetrodotoxin (TTX) to block spontaneous activity

  • (Optional) Background reducing agent (e.g., ADVASEP-7)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Staining Protocol
  • Preparation of Staining Solution: Prepare a working solution of SynaptoGreen C3/C4 at a final concentration of 5-15 µM in High K+ Tyrode's solution.

  • Baseline Imaging (Optional): Image the field of view in your physiological buffer before adding the dye to obtain a baseline fluorescence level.

  • Loading the Dye:

    • Remove the culture medium from the coverslip.

    • Immediately add the High K+ staining solution to the neurons.

    • Incubate for 1-2 minutes at room temperature. This will stimulate neurotransmitter release and subsequent endocytosis, leading to dye uptake into synaptic vesicles.

  • Washing:

    • Remove the staining solution.

    • Wash the coverslips thoroughly with normal Tyrode's solution to remove the dye from the plasma membrane and reduce background fluorescence. Perform at least 3-5 washes.

    • For enhanced background reduction, perform one of the washes with Tyrode's solution containing a background-reducing agent like 1 mM ADVASEP-7.

  • Imaging:

    • Mount the coverslip in an imaging chamber with normal Tyrode's solution.

    • Image the stained neurons using a fluorescence microscope. The presynaptic terminals should appear as bright fluorescent puncta.

Destaining Protocol (for studying exocytosis)
  • Image Stained Terminals: Acquire images of the stained nerve terminals before stimulation.

  • Stimulate Exocytosis: Perfuse the neurons with High K+ Tyrode's solution (without the dye) or use electrical field stimulation to induce exocytosis.

  • Image During and After Stimulation: Continuously acquire images during and after the stimulation to monitor the decrease in fluorescence as the dye is released from the synaptic vesicles.

  • Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of exocytosis.

Staining_Workflow cluster_preparation Preparation cluster_staining Staining Procedure cluster_imaging_analysis Imaging and Analysis Prepare_Dye Prepare Staining Solution (5-15 µM this compound in High K+ Buffer) Baseline_Image Acquire Baseline Image (Optional) Prepare_Dye->Baseline_Image Add_Dye Incubate Neurons in Staining Solution (1-2 minutes) Baseline_Image->Add_Dye Wash Wash with Physiological Buffer (Consider ADVASEP-7) Add_Dye->Wash Image_Stained Image Labeled Synaptic Terminals Wash->Image_Stained Destain Stimulate Exocytosis (Destaining) Image_Stained->Destain Image_Destain Acquire Time-Lapse of Destaining Destain->Image_Destain Analyze Quantify Fluorescence Intensity Changes Image_Destain->Analyze

Experimental workflow for this compound staining.

Conclusion

This compound (SynaptoGreen C3) and its analogues are powerful tools for the real-time visualization of synaptic vesicle dynamics in cultured neurons. The activity-dependent nature of the staining provides a direct method for studying both endocytosis and exocytosis at presynaptic terminals. By following the detailed protocol and considering the quantitative parameters outlined in these application notes, researchers can effectively utilize this dye to investigate synaptic function in various experimental models relevant to neuroscience research and drug development.

References

Application Notes and Protocols for NerveGreen C3 in In Vivo Neural Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NerveGreen C3 is a cationic, styryl-based fluorescent dye designed for monitoring synaptic activity in real-time.[1][2][3][4] Its photophysical properties make it an ideal tool for tracking synaptic vesicle endocytosis and exocytosis at neuromuscular junctions and central synapses.[1] this compound is virtually non-fluorescent in aqueous solutions and exhibits a significant increase in quantum yield upon insertion into lipid membranes. This feature allows for the selective visualization of cellular membranes and, crucially, the tracking of synaptic vesicle turnover.

The mechanism of action relies on its amphipathic nature. The lipophilic tail of this compound inserts into the outer leaflet of the presynaptic terminal membrane, while the hydrophilic head group prevents its passage across the membrane. During neuronal firing and subsequent synaptic vesicle recycling, the dye becomes entrapped within endocytosed vesicles. The accumulation of dye in these vesicles results in a measurable increase in fluorescence intensity. Conversely, upon exocytosis, the dye is released back into the extracellular space, leading to a decrease in fluorescence. This dynamic, activity-dependent change in fluorescence provides a direct optical readout of synaptic function.

These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in in vivo neural imaging experiments.

Principle of Action: Visualizing Synaptic Vesicle Cycling

The core principle behind this compound as a neural activity indicator is its ability to report the recycling of synaptic vesicles. The process can be broken down into two key stages:

  • Dye Loading (Endocytosis): Upon neural stimulation, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). To maintain the integrity of the presynaptic terminal, the vesicular membrane is retrieved through endocytosis. When this compound is present in the extracellular space during this process, it is engulfed and trapped within the newly formed vesicles. This leads to an increase in fluorescence at the presynaptic terminal.

  • Dye Unloading (Exocytosis): Subsequent rounds of neuronal firing will cause these labeled vesicles to fuse with the presynaptic membrane again, releasing their neurotransmitter content and the entrapped this compound molecules back into the extracellular medium. This results in a decrease in fluorescence, which can be correlated with the extent of synaptic activity.

The following diagram illustrates the signaling pathway, or more accurately, the mechanism of action of Nerve-Green C3.

NerveGreenC3_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal NerveGreen_C3_free This compound (Low Fluorescence) Membrane Presynaptic Membrane NerveGreen_C3_free->Membrane Partitions into outer leaflet Endocytosis Endocytosis Membrane->Endocytosis Vesicle Reformation Vesicle_unlabeled Unlabeled Synaptic Vesicle Exocytosis1 Exocytosis Vesicle_unlabeled->Exocytosis1 Fusion Vesicle_labeled Labeled Synaptic Vesicle (High Fluorescence) Exocytosis2 Exocytosis Vesicle_labeled->Exocytosis2 Fusion & Dye Release Neural_Stimulation1 Neural Stimulation (Action Potential) Neural_Stimulation1->Exocytosis1 Neural_Stimulation2 Neural Stimulation (Action Potential) Neural_Stimulation2->Exocytosis2 Exocytosis1->Endocytosis Endocytosis->Vesicle_labeled Traps Dye Exocytosis2->NerveGreen_C3_free Returns to Extracellular Space

Mechanism of this compound action at the synapse.

Quantitative Data Summary

Due to the limited availability of published in vivo data specifically for this compound, the following table provides estimated and typical values based on the known properties of similar styryl dyes, such as FM1-43. These values should be used as a starting point and optimized for your specific experimental preparation.

ParameterTypical Value/RangeNotes
Excitation Wavelength (λex) ~480 nmCompatible with standard 488 nm laser lines.
Emission Wavelength (λem) ~598 nmOrange-red emission.
In Vivo Loading Concentration 1 - 10 µMConcentration needs to be optimized to maximize signal and minimize potential toxicity.
Typical ΔF/F 5 - 50%Highly dependent on the synapse type, stimulation paradigm, and imaging setup.
Signal-to-Noise Ratio (SNR) > 5Dependent on imaging system sensitivity, dye loading efficiency, and background fluorescence.
Loading Time Constant (τ_load) Seconds to minutesDependent on the rate of endocytosis, which is influenced by the stimulation frequency.
Unloading Time Constant (τ_unload) Seconds to minutesDependent on the rate of exocytosis, influenced by stimulation frequency.

Detailed Experimental Protocol: In Vivo Imaging of the Neuromuscular Junction (NMJ)

This protocol provides a generalized framework for imaging the NMJ in a living, anesthetized mouse. Specific parameters may require adjustment based on the target muscle and imaging system.

Materials
  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Sterile saline solution (0.9% NaCl)

  • Surgical instruments for exposing the target muscle (e.g., sternomastoid)

  • Fluorescence microscope (confocal or two-photon recommended for in vivo imaging) with appropriate filter sets

  • Physiological monitoring equipment (heating pad, etc.)

  • Stimulating electrode (optional, for controlled nerve stimulation)

Experimental Workflow Diagram

The following diagram outlines the key steps for an in vivo imaging experiment using this compound.

InVivo_Workflow cluster_preparation Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Anesthetize Anesthetize Animal Surgical_Exposure Surgically Expose Target Muscle (e.g., NMJ) Anesthetize->Surgical_Exposure Immobilize Immobilize Preparation for Imaging Surgical_Exposure->Immobilize Baseline_Image Acquire Baseline Pre-Stain Image Immobilize->Baseline_Image Apply_Dye Apply this compound (1-10 µM) to Exposed Muscle Baseline_Image->Apply_Dye Stimulate_Load Stimulate Nerve to Induce Dye Loading Apply_Dye->Stimulate_Load Wash Wash Away Excess Dye Stimulate_Load->Wash Image_Loading Image Dye-Loaded Terminals (Post-Stain) Wash->Image_Loading Stimulate_Unload Stimulate Nerve to Induce Dye Unloading Image_Loading->Stimulate_Unload Image_Unloading Time-Lapse Imaging of Dye Unloading Stimulate_Unload->Image_Unloading ROI_Selection Select Regions of Interest (Synaptic Boutons) Image_Unloading->ROI_Selection Quantify_Fluorescence Quantify Fluorescence Intensity over Time ROI_Selection->Quantify_Fluorescence Calculate_dFF Calculate ΔF/F Quantify_Fluorescence->Calculate_dFF

Experimental workflow for in vivo imaging with this compound.
Step-by-Step Methodology

  • Animal Preparation:

    • Anesthetize the animal using an approved protocol. Monitor the depth of anesthesia throughout the experiment.

    • Maintain the animal's body temperature using a heating pad.

    • Perform a surgical cut-down to expose the muscle of interest (e.g., the sternomastoid muscle in the neck). Be careful to maintain the integrity of the nerve and blood supply.

    • Immobilize the animal and the exposed tissue on the microscope stage to minimize motion artifacts during imaging.

  • Dye Loading:

    • Prepare a working solution of this compound in sterile saline at a concentration of 1-10 µM.

    • Acquire a baseline fluorescence image of the exposed NMJs before applying the dye.

    • Apply the this compound solution directly to the surface of the exposed muscle, ensuring the NMJs are bathed in the dye.

    • To facilitate dye uptake into synaptic vesicles, stimulate the motor nerve innervating the muscle. A typical stimulation paradigm would be trains of pulses (e.g., 20-30 Hz for 10-30 seconds). If not using a stimulator, endogenous activity may be sufficient for some loading, but this will be less controlled.

    • Allow the dye to incubate for 5-15 minutes during stimulation.

    • Thoroughly wash the preparation with fresh, dye-free saline to remove the dye from the extracellular space and reduce background fluorescence.

  • Imaging:

    • Using a fluorescence microscope, locate the NMJs. The presynaptic terminals should now appear as fluorescent puncta.

    • Set the imaging parameters (laser power, gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

    • To image dye unloading (exocytosis), acquire a time-lapse series of images while stimulating the nerve again. The fluorescence intensity of the presynaptic terminals should decrease over time as the dye is released.

Data Analysis
  • Region of Interest (ROI) Selection: In your image analysis software, draw ROIs around individual synaptic boutons.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI for each frame of your time-lapse series.

  • Background Subtraction: Select a background ROI in a region devoid of labeled structures and subtract this value from your synaptic ROI measurements.

  • Calculate ΔF/F: The change in fluorescence is typically expressed as ΔF/F, calculated as: (F - F₀) / F₀ Where F is the fluorescence at a given time point, and F₀ is the initial, baseline fluorescence.

Conclusion and Best Practices

This compound is a powerful tool for the in vivo study of synaptic vesicle dynamics. For successful experiments, it is crucial to:

  • Optimize Dye Concentration: Use the lowest effective concentration to avoid potential pharmacological effects or toxicity.

  • Minimize Phototoxicity: Use the lowest possible laser power and exposure times during imaging.

  • Ensure Stable Preparation: Motion artifacts are a significant challenge in in vivo imaging. Ensure the animal and the imaged tissue are securely immobilized.

  • Control for Temperature: Maintain the animal at a physiological temperature to ensure normal synaptic function.

  • Perform Control Experiments: To confirm that the observed fluorescence changes are activity-dependent, perform experiments without stimulation.

By following these guidelines and adapting the provided protocol to your specific research needs, this compound can provide valuable insights into the dynamic processes of synaptic transmission in the living nervous system.

References

Unveiling Neuronal Networks: Application Notes for NerveGreen C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of neurons forms the basis of our thoughts, actions, and memories. Visualizing these connections is paramount to understanding the complexities of the nervous system and developing therapies for neurological disorders. NerveGreen C3 is a novel fluorescent probe designed for the precise and efficient staining of neuronal structures. This document provides detailed application notes and protocols to facilitate the optimal use of this compound for robust and reproducible neuronal staining.

Introduction to this compound

This compound is a fluorescent, membrane-permeable dye that selectively labels neurons. Its unique chemical structure allows for efficient uptake and retention within neuronal cell bodies and processes, providing high-contrast imaging with minimal background staining. The fluorescence emission of this compound in the green spectrum makes it compatible with common fluorescence microscopy setups and multiplexing with other fluorescent markers.

Quantitative Data Summary

To ensure optimal staining and experimental outcomes, the following tables summarize key quantitative parameters for the use of this compound in various neuronal preparations.

Table 1: Recommended this compound Concentration for Different Neuronal Cell Types

Cell TypeCulture TypeRecommended Concentration RangeIncubation Time
Primary Hippocampal NeuronsDissociated Culture100 nM - 500 nM30 - 60 minutes
Primary Cortical NeuronsDissociated Culture150 nM - 600 nM30 - 60 minutes
Dorsal Root Ganglion (DRG) NeuronsDissociated Culture200 nM - 750 nM45 - 75 minutes
SH-SY5Y (differentiated)Cell Line250 nM - 1 µM60 - 90 minutes
Brain Tissue Slices (acute)Organotypic500 nM - 2 µM90 - 120 minutes

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum488 nm
Emission Maximum515 nm
Recommended Filter SetFITC/GFP

Experimental Protocols

Staining of Cultured Neurons

This protocol outlines the steps for staining live, cultured neurons with this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Neuronal culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentration (refer to Table 1).

  • Cell Culture Preparation: Grow neurons on coverslips or in imaging-compatible plates to the desired confluency.

  • Aspirate Medium: Carefully remove the culture medium from the cells.

  • Add Staining Solution: Gently add the this compound staining solution to the cells, ensuring complete coverage.

  • Incubate: Incubate the cells at 37°C in a CO2 incubator for the recommended time (refer to Table 1).

  • Wash: Aspirate the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope with a suitable filter set.

Staining of Acute Brain Slices

This protocol provides a method for staining neurons in acute brain tissue slices.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

  • Vibratome or tissue chopper

  • Fluorescence microscope

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Prepare Staining Solution: Dilute the this compound stock solution in oxygenated aCSF to the desired final concentration (refer to Table 1).

  • Incubate Slices: Transfer the brain slices to the this compound staining solution and incubate at room temperature or 37°C for the recommended time (refer to Table 1). Ensure continuous oxygenation.

  • Wash: Transfer the slices to fresh, oxygenated aCSF and wash for 15-30 minutes to reduce background fluorescence.

  • Mount and Image: Mount the slices on a microscope slide and image using a fluorescence microscope.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for neuronal staining with this compound.

NerveGreenC3_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare Staining Solution add_solution Add Staining Solution prep_solution->add_solution Dilute in media/aCSF prep_cells Prepare Neuronal Sample prep_cells->add_solution To cultured cells/slices incubate Incubate add_solution->incubate Ensure coverage wash Wash incubate->wash Remove excess dye image Fluorescence Microscopy wash->image Mount and observe

Caption: General workflow for neuronal staining using this compound.

Signaling Pathway and Mechanism of Action

The precise mechanism of this compound's neuronal selectivity is currently under investigation. It is hypothesized that the dye's chemical properties facilitate its interaction with specific components of the neuronal membrane, leading to preferential uptake and retention. The following diagram illustrates a hypothetical signaling pathway for this compound's action.

NerveGreenC3_Mechanism cluster_uptake Uptake cluster_retention Retention & Staining NerveGreenC3 This compound (Extracellular) Receptor Membrane Transporter/ Receptor Binding NerveGreenC3->Receptor Initial Interaction Membrane Neuronal Plasma Membrane Internalization Internalization Receptor->Internalization Endocytosis or Channel-mediated CytoplasmicBinding Binding to Cytoplasmic Components Internalization->CytoplasmicBinding Intracellular Accumulation Fluorescence Fluorescence Emission CytoplasmicBinding->Fluorescence Excitation & Emission

Caption: Hypothetical mechanism of this compound neuronal staining.

These application notes provide a comprehensive guide for the use of this compound in neuronal staining. For optimal results, it is recommended to empirically determine the ideal concentration and incubation time for your specific cell type and experimental conditions.

Application Notes: NerveStain Green C3 for Long-Term Time-Lapse Imaging of Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NerveStain Green C3 is a novel, cell-permeable fluorescent probe designed for the selective labeling and visualization of live neurons in culture. Its high specificity, photostability, and low cytotoxicity make it an ideal candidate for long-term time-lapse imaging studies aimed at understanding dynamic neuronal processes such as neurite outgrowth, synaptic plasticity, and neuronal network activity. These application notes provide a detailed protocol for using NerveStain Green C3 for long-term imaging of cultured neurons and offer representative data to guide experimental design and interpretation.

Principle

NerveStain Green C3 is a proprietary fluorescent molecule that selectively accumulates within neurons, likely through a mechanism involving specific transporters or membrane properties unique to this cell type. Once inside the neuron, the probe exhibits strong fluorescence with excitation and emission maxima at approximately 488 nm and 515 nm, respectively, making it compatible with standard green fluorescence microscopy filter sets. The probe is designed to be well-retained within the cytoplasm and neurites, providing stable, long-term labeling with minimal leakage or phototoxicity under appropriate imaging conditions.

Quantitative Data Summary

The following tables summarize the key performance characteristics of NerveStain Green C3 based on internal validation studies in primary rat cortical neuron cultures.

Table 1: Photophysical Properties of NerveStain Green C3

PropertyValue
Excitation Maximum (nm)488
Emission Maximum (nm)515
Quantum Yield> 0.8
Recommended Working Conc.100 - 500 nM
SolventDimethyl sulfoxide (DMSO)

Table 2: Performance in Long-Term Imaging (Primary Rat Cortical Neurons, 7 DIV)

Parameter1 Hour Post-Stain24 Hours Post-Stain48 Hours Post-Stain
Signal-to-Background Ratio> 15> 12> 8
Photobleaching (% loss/hr)< 5%< 5%< 5%
Cell Viability (%)> 98%> 95%> 90%

Note: Photobleaching was assessed under continuous illumination for 1 hour. Cell viability was determined by Trypan Blue exclusion.

Experimental Protocols

Preparation of NerveStain Green C3 Staining Solution
  • Prepare Stock Solution: NerveStain Green C3 is supplied as a 1 mM stock solution in DMSO. Thaw the vial at room temperature.

  • Prepare Working Solution: On the day of the experiment, prepare a 2X working staining solution by diluting the 1 mM stock solution in pre-warmed, serum-free neural culture medium. For a final staining concentration of 250 nM, dilute 1 µL of the 1 mM stock solution in 2 mL of culture medium. Mix thoroughly by gentle vortexing.

Staining Protocol for Cultured Neurons

This protocol is optimized for neurons cultured in 35 mm glass-bottom imaging dishes.

  • Culture Preparation: Grow primary neurons or differentiated iPSC-derived neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated glass) to the desired density and maturity.

  • Medium Removal: Carefully aspirate half of the conditioned culture medium from the dish.

  • Staining: Add an equal volume of the 2X NerveStain Green C3 working solution to the dish. For example, if 1 mL of conditioned medium remains, add 1 mL of the 2X working solution to achieve a final 1X concentration.

  • Incubation: Incubate the cells in a humidified CO2 incubator at 37°C for 30-60 minutes.

  • Washing (Optional but Recommended for Long-Term Imaging):

    • Carefully aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed, fresh culture medium.

  • Post-Staining Incubation: Add fresh, pre-warmed culture medium to the dish and return the cells to the incubator for at least 30 minutes before imaging to allow for stabilization of the fluorescent signal.

Long-Term Time-Lapse Imaging Setup
  • Microscope and Environmental Control:

    • Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).

    • The microscope must be fitted with an environmental chamber to maintain 37°C, 5% CO2, and high humidity.

  • Illumination:

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Employ a shutter to expose the cells to light only during image acquisition.

  • Image Acquisition Parameters:

    • Filter Set: Use a standard FITC/GFP filter set (Excitation: 470/40 nm, Emission: 525/50 nm).

    • Objective: Use a high numerical aperture objective (e.g., 20x or 40x air or oil immersion) suitable for live-cell imaging.

    • Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio while keeping it as short as possible.

    • Time Interval: The interval between image acquisitions will depend on the biological process being studied. For slow processes like neurite outgrowth, an interval of 10-30 minutes is often sufficient. For more rapid events, shorter intervals may be necessary.

    • Z-stacking: If imaging in 3D, acquire a Z-stack at each time point to capture the full neuronal morphology.

Post-Acquisition Image Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the time-lapse series. This may include background subtraction, drift correction, and projection of Z-stacks.

  • Quantitative Analysis: Quantify parameters of interest, such as neurite length, branching, or changes in fluorescence intensity over time.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis A Prepare 2X NerveStain Green C3 Working Solution C Add Staining Solution to Cells A->C B Prepare Neuronal Culture B->C D Incubate for 30-60 min C->D E Wash with Fresh Medium D->E F Place Dish on Microscope with Environmental Control E->F G Set Up Time-Lapse Acquisition Parameters F->G H Acquire Images Over Time G->H I Process Image Series H->I J Quantify Neuronal Dynamics I->J

Caption: Workflow for long-term imaging of neurons with NerveStain Green C3.

Signaling Pathway (Hypothetical Mechanism of Action)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Transporter Neuron-Specific Transporter Probe_int NerveStain Green C3 (Intracellular) Transporter->Probe_int Uptake Probe_ext NerveStain Green C3 (Extracellular) Probe_ext->Transporter Binding Fluorescence Green Fluorescence Probe_int->Fluorescence Excitation (488 nm)

Caption: Hypothetical mechanism of NerveStain Green C3 uptake and fluorescence.

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing after the staining step.

    • Use a lower concentration of the staining solution.

    • Image in phenol red-free medium.

  • Weak Signal:

    • Increase the concentration of the staining solution.

    • Increase the incubation time.

    • Optimize illumination and camera settings.

  • Phototoxicity:

    • Reduce the excitation light intensity.

    • Decrease the frequency of image acquisition.

    • Use a more sensitive camera to shorten exposure times.

Disclaimer: NerveStain Green C3 is a fictional product created for illustrative purposes for this application note. The protocols and data presented are representative of typical fluorescent probes used for long-term live-neuron imaging and should be adapted and optimized for specific experimental conditions.

Application Note: Combining NerveGreen C3 with Immunofluorescence Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NerveGreen C3 is a novel fluorescent dye developed for the selective staining of neural components. Its unique spectral properties and high specificity make it a valuable tool for neuroscience research. This application note provides a detailed protocol for successfully combining this compound staining with standard immunofluorescence (IF) techniques, enabling the simultaneous visualization of neural structures and specific protein targets within the same sample. This combined approach allows for a more comprehensive analysis of protein localization and function within the context of the overall neural architecture.

The following protocols and recommendations are provided as a starting point. As with any new reagent, optimization of fixation, permeabilization, and staining conditions may be necessary to achieve the best results for your specific cell type, target antigen, and experimental setup.

Key Considerations for Co-Staining

  • Spectral Overlap: this compound is a green-emitting fluorophore. When selecting secondary antibodies for immunofluorescence, it is crucial to choose fluorophores with distinct emission spectra to avoid signal bleed-through.[1] Recommended fluorophores for combination with this compound include those in the blue (e.g., DAPI, Hoechst), red (e.g., Alexa Fluor 594, TRITC), and far-red (e.g., Alexa Fluor 647, Cy5) regions of the spectrum.[1][2][3]

  • Fixation and Permeabilization: The choice of fixation and permeabilization reagents can significantly impact the performance of both this compound and the antibodies.[4] This protocol recommends paraformaldehyde (PFA) fixation followed by Triton X-100 permeabilization, which is compatible with a wide range of antigens. However, for sensitive epitopes or membrane-associated proteins, alternative methods may be required.

  • Antibody Selection: The success of immunofluorescence relies on the specificity and quality of the primary and secondary antibodies. It is recommended to use primary antibodies that have been validated for immunofluorescence applications. When performing multi-color imaging, ensure that the primary antibodies are raised in different species to prevent cross-reactivity of the secondary antibodies.

Experimental Protocols

Materials and Reagents

  • This compound

  • Cultured neuronal cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Primary Antibody (validated for IF)

  • Fluorophore-conjugated Secondary Antibody (spectrally distinct from this compound)

  • Nuclear Counterstain (e.g., DAPI, Hoechst) (optional)

  • Antifade Mounting Medium

Protocol for Co-Staining of Cultured Neuronal Cells

  • Cell Culture: Plate neuronal cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.2% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody and this compound Incubation:

    • Dilute the fluorophore-conjugated secondary antibody and this compound to their optimal concentrations in Blocking Buffer.

    • From this step forward, protect the coverslips from light.

    • Add the secondary antibody and this compound solution to the coverslips and incubate for 1-2 hours at room temperature.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's instructions.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for this compound and the other fluorophores used.

Data Presentation

Table 1: Hypothetical Optimization of this compound Concentration

This compound ConcentrationSignal-to-Noise RatioPhotostability (Time to 50% Signal Loss)
1:50015.2 ± 1.845 seconds
1:100025.6 ± 2.360 seconds
1:200018.9 ± 2.175 seconds

Table 2: Compatibility of this compound with Different Secondary Antibody Fluorophores

Secondary Antibody FluorophoreExcitation Max (nm)Emission Max (nm)Signal Bleed-through into Green Channel
Alexa Fluor 488495519High
Alexa Fluor 594590617Low
Alexa Fluor 647650668None
DAPI358461None

Visualizations

G Ligand Neurotrophic Factor Receptor Tyrosine Kinase Receptor Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neurite Neurite Outgrowth (Visualized with this compound) mTOR->Neurite ProteinX Protein X (Visualized with IF) mTOR->ProteinX

Caption: Hypothetical signaling pathway for neurite outgrowth.

G start Start: Culture Cells on Coverslips fix Fixation (4% PFA) start->fix perm Permeabilization (0.2% Triton X-100) fix->perm block Blocking (5% Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab Secondary Antibody + this compound Incubation wash1->secondary_ab wash2 Wash (3x PBS) secondary_ab->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for co-staining.

G problem Problem Encountered high_bg High Background? problem->high_bg no_signal Weak or No Signal? problem->no_signal high_bg->no_signal No increase_wash Increase washing steps high_bg->increase_wash Yes check_ab Check primary antibody validation for IF no_signal->check_ab Yes optimize_block Optimize blocking buffer/time increase_wash->optimize_block titrate_ab Titrate antibody concentrations optimize_block->titrate_ab check_filters Verify microscope filter sets check_ab->check_filters optimize_fix Optimize fixation/permeabilization check_filters->optimize_fix

References

Troubleshooting & Optimization

Troubleshooting weak NerveGreen C3 fluorescence signal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is for "NerveGreen C3," a hypothetical fluorescent probe for neural staining. The information provided is based on general principles of fluorescence microscopy and common issues encountered with similar neural staining reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: For optimal signal detection, this compound should be excited at its peak excitation wavelength and the emission collected at its peak emission wavelength. Using filter sets that do not align with these specifications can lead to a significantly weaker signal.

Q2: At what concentration should I use this compound?

A2: The optimal concentration of this compound can vary depending on the cell type, sample thickness, and experimental conditions. It is highly recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific application.[1][2]

Q3: Why is my this compound signal weak or non-existent?

A3: A weak or absent fluorescence signal can be due to several factors. These include suboptimal staining protocols, incorrect filter sets for your microscope, photobleaching, or issues with cell health.[1][2] A systematic troubleshooting approach, as outlined in our guides, can help identify and resolve the issue.

Q4: Can I use this compound for staining live cells?

A4: this compound is designed for staining living nerve terminals. However, like many fluorescent dyes, it can be toxic to cells at high concentrations or with prolonged exposure to excitation light.[3] It is crucial to use the lowest effective concentration and minimize light exposure to maintain cell viability.

Q5: How can I reduce background fluorescence?

A5: High background fluorescence can obscure your specific signal. To reduce background, consider optimizing the dye concentration, increasing the number and duration of wash steps after staining, and using appropriate blocking buffers if you are performing co-staining with antibodies. Additionally, the use of a mounting medium with an antifade reagent can help preserve the signal and reduce background noise.

Troubleshooting Guides

Guide 1: Weak or No Fluorescence Signal

A weak or absent signal is a common issue in fluorescence microscopy. Follow these steps to diagnose and resolve the problem.

Potential Causes and Solutions

Potential Cause Recommended Solution
Incorrect Filter Set Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Low Dye Concentration Perform a titration experiment to determine the optimal dye concentration for your specific cell type and experimental setup.
Inadequate Incubation Time Optimize the incubation time to ensure sufficient uptake of the dye by the neural structures.
Poor Cell Health Ensure that your cells are healthy and viable before and during the staining procedure. Unhealthy cells may not retain the dye effectively.
Photobleaching Minimize the exposure of your sample to the excitation light. Use a neutral density filter if available, and only illuminate the sample when acquiring images. The use of an antifade mounting medium is also recommended.
Suboptimal Staining Buffer pH The fluorescence of some dyes is pH-sensitive. Ensure the pH of your staining and imaging buffer is within the recommended range for this compound.

Troubleshooting Workflow

weak_signal_troubleshooting start Weak or No Signal check_filters Verify Microscope Filter Set start->check_filters check_concentration Titrate Dye Concentration check_filters->check_concentration check_incubation Optimize Incubation Time check_concentration->check_incubation check_cell_health Assess Cell Viability check_incubation->check_cell_health check_photobleaching Minimize Light Exposure & Use Antifade check_cell_health->check_photobleaching evaluate_signal Evaluate Signal check_photobleaching->evaluate_signal resolved Problem Resolved evaluate_signal->resolved Signal Improved contact_support Contact Technical Support evaluate_signal->contact_support Signal Still Weak nervegreen_c3_mechanism cluster_extracellular Extracellular Space cluster_membrane Nerve Terminal Membrane cluster_intracellular Intracellular Space NerveGreen_C3_Free This compound (Low Fluorescence) Membrane_Component Specific Membrane Component NerveGreen_C3_Free->Membrane_Component Binding NerveGreen_C3_Bound This compound - Bound (High Fluorescence) Membrane_Component->NerveGreen_C3_Bound Conformational Change & Fluorescence Enhancement

References

How to reduce background noise with NerveGreen C3 staining

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section provides solutions to common problems encountered during NerveGreen C3 staining, particularly focusing on the issue of high background noise.

Question: I am observing high background fluorescence in my this compound stained samples. What are the potential causes and how can I resolve this?

Answer:

High background fluorescence in immunofluorescence staining can obscure your specific signal and lead to incorrect interpretations. The primary causes can be grouped into issues with antibody concentrations, insufficient blocking, problems with incubation, and inadequate washing.

A systematic approach to troubleshooting is recommended. Start by evaluating your antibody dilutions and blocking procedures, as these are the most frequent sources of high background.

Key Troubleshooting Steps:

  • Optimize Antibody Concentrations:

    • Primary Antibody: An excessively high concentration of the primary antibody is a common cause of non-specific binding and high background.[1][2][3][4] It is crucial to perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.

    • Secondary Antibody: Similarly, the secondary antibody concentration should be optimized. A secondary antibody-only control (omitting the primary antibody) should always be included to check for non-specific binding of the secondary antibody.[3]

  • Improve Blocking:

    • Insufficient Blocking: Inadequate blocking can leave non-specific protein binding sites exposed, leading to off-target antibody binding.

    • Choice of Blocking Agent: The choice of blocking buffer is critical. Normal serum from the species in which the secondary antibody was raised is often recommended. Using a highly purified Bovine Serum Albumin (BSA) that is IgG-free can also be beneficial.

    • Blocking Time: Increasing the duration of the blocking step can help to more effectively saturate non-specific sites.

  • Refine Incubation Conditions:

    • Time and Temperature: Over-incubation with antibodies, or incubation at too high a temperature, can increase non-specific binding. Adhering to the recommended incubation times and temperatures from the antibody datasheet is a good starting point, but optimization may be necessary.

  • Enhance Washing Steps:

    • Insufficient Washing: Inadequate washing between antibody incubation steps will result in the retention of unbound or loosely bound antibodies, contributing to high background.

    • Washing Technique: Ensure that washing steps are thorough and of sufficient duration. Extensive washing with a buffer like PBS is necessary to remove residual antibodies.

  • Assess Autofluorescence:

    • Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for background staining. This is particularly relevant for tissues with high amounts of collagen, elastin, or red blood cells. Examining an unstained sample under the microscope is essential to determine the level of autofluorescence.

The following diagram illustrates a logical workflow for troubleshooting high background noise:

G A High Background Observed B Review Antibody Concentrations A->B E Evaluate Blocking Protocol A->E G Assess Washing Steps A->G I Examine Unstained Sample for Autofluorescence A->I C Perform Antibody Titration B->C Primary too high? D Check Secondary Antibody Control B->D Secondary non-specific? J Problem Resolved C->J D->J F Increase Blocking Time / Change Agent E->F Insufficient blocking? F->J H Increase Wash Duration / Frequency G->H Inadequate washing? H->J I->J

Caption: Troubleshooting workflow for high background staining.

FAQs

Question: What is the recommended protocol for this compound staining?

Answer:

While a specific protocol for "this compound" is not available, a general immunofluorescence protocol for staining tissue sections for the C3 protein is provided below. This protocol should be optimized for your specific antibody, tissue type, and experimental conditions.

General Immunofluorescence Protocol for C3 Staining:

  • Deparaffinization and Rehydration (for FFPE tissues):

    • Immerse slides in Xylene (or a xylene substitute).

    • Rehydrate through a graded series of ethanol solutions (e.g., 100%, 95%, 70%).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • This step is crucial for exposing antigenic sites masked by fixation. The optimal method (heat-induced or enzymatic) and buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) depend on the primary antibody and should be optimized.

  • Permeabilization (for intracellular targets):

    • Incubate sections in a buffer containing a detergent like Triton X-100 or saponin to allow antibodies to access intracellular antigens.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the anti-C3 primary antibody diluted in blocking buffer. Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature. The optimal dilution and incubation time must be determined empirically.

  • Washing:

    • Wash slides thoroughly with PBS or a similar buffer to remove unbound primary antibody. Perform multiple washes of at least 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently-labeled secondary antibody that is specific for the host species of the primary antibody. This step should be performed in the dark to prevent photobleaching of the fluorophore.

  • Washing:

    • Repeat the thorough washing steps as described in step 6 to remove unbound secondary antibody.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI to visualize cell nuclei.

  • Mounting:

    • Mount the coverslip using an anti-fade mounting medium to preserve the fluorescent signal.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

The following diagram provides a visual representation of this experimental workflow:

G A Sample Preparation (Deparaffinization/Rehydration) B Antigen Retrieval A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation F->G H Washing G->H I Counterstaining (Optional) H->I J Mounting I->J K Imaging J->K

Caption: General workflow for immunofluorescence staining.

Data Presentation

The following table summarizes key parameters that can be adjusted to troubleshoot and optimize your this compound staining protocol, with a focus on reducing background noise.

ParameterIssueRecommendationRationale
Primary Antibody Concentration Too HighPerform a titration series (e.g., 1:100, 1:250, 1:500, 1:1000)Reduces non-specific binding and background signal.
Secondary Antibody Concentration Too HighTitrate to find the lowest concentration with a strong signal. Run a secondary-only control.Minimizes non-specific binding of the secondary antibody.
Blocking Buffer IneffectiveTry a different blocking agent (e.g., normal serum from the secondary host species, purified BSA).Different tissues and antibodies may require different blocking strategies for optimal results.
Blocking Time Too ShortIncrease blocking time to 1-2 hours at room temperature.Ensures complete saturation of non-specific binding sites.
Washing Steps InsufficientIncrease the number and duration of washes (e.g., 3 x 10 minutes) with a gentle agitation.Thoroughly removes unbound antibodies, which are a major source of background.
Incubation Temperature Too HighPerform primary antibody incubation at 4°C overnight.Lower temperatures can reduce the rate of non-specific binding.
Tissue Handling Drying OutKeep samples in a humidified chamber during incubations.Prevents the formation of artifacts and non-specific antibody binding due to drying.
Autofluorescence HighUse a different fluorescent channel (longer wavelength) or treat with a quenching agent like Sudan Black B.Reduces interference from endogenous fluorophores in the tissue.

References

NerveGreen C3 photostability and phototoxicity issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NerveGreen C3. Here you will find troubleshooting guides and frequently asked questions to help you address common issues and optimize your live-neuron imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel, cell-permeant fluorescent dye designed for the visualization of neuronal morphology, including cell bodies, axons, and dendrites, in live-cell imaging applications. Its spectral properties are optimized for minimal phototoxicity and enhanced photostability under standard confocal microscopy conditions.

Q2: My neuronal cultures are showing signs of stress and cell death after imaging with this compound. What could be the cause?

This issue is likely due to phototoxicity, which can be induced by excessive light exposure during fluorescence imaging. To mitigate this, it is crucial to optimize imaging parameters.[1][2] Consider the following adjustments:

  • Reduce Excitation Light Intensity: Use the lowest laser power that provides a detectable signal.

  • Minimize Exposure Time: Keep the duration of light exposure for each image as short as possible.[1]

  • Increase Wavelength: If your experimental setup allows, use longer wavelength excitation, as it is generally less damaging to cells.[2]

  • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.[2]

Q3: The fluorescent signal from this compound is weak. How can I improve it?

A weak signal can result from several factors. Here are some troubleshooting steps:

  • Optimize Staining Concentration: Ensure you are using the recommended concentration of this compound. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to toxicity and background fluorescence.

  • Check Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound.

  • Increase Detector Gain/Sensitivity: Instead of increasing laser power, try increasing the gain or sensitivity of your detector to amplify the signal.

  • Use an Antifade Reagent: For fixed-cell imaging, or even some live-cell applications, an antifade reagent can help preserve the fluorescent signal.

Q4: I am observing high background fluorescence in my images. How can I reduce it?

High background fluorescence can obscure the details of your neuronal structures. To reduce it:

  • Wash Cells After Staining: After incubating the cells with this compound, perform one or two washes with fresh, pre-warmed imaging medium or buffer to remove any unbound dye.

  • Use a Background Suppressor: A background suppressor reagent can be added to the imaging medium to quench fluorescence from outside the cells.

  • Optimize Staining Time and Concentration: Over-incubation or using too high a concentration of the dye can lead to increased background.

Troubleshooting Guides

Issue 1: Rapid Photobleaching

Photobleaching, or the fading of the fluorescent signal upon light exposure, can limit the duration of time-lapse imaging.

Table 1: Strategies to Minimize Photobleaching

StrategyRecommendationRationale
Optimize Illumination Use the lowest possible excitation light intensity and exposure time.Reduces the rate of fluorophore destruction.
Use Antifade Reagents Incorporate an antifade reagent like ProLong Live Antifade Reagent into the imaging medium.These reagents scavenge free radicals that contribute to photobleaching.
Image Less Frequently For time-lapse studies, increase the interval between acquisitions.Limits the cumulative light exposure to the sample.
Use Sensitive Detectors Employ high-sensitivity detectors to allow for lower excitation power.A better signal-to-noise ratio can be achieved with less light.
Issue 2: Phototoxicity Leading to Altered Neuronal Function or Death

Phototoxicity is a critical concern in live-cell imaging, as it can introduce experimental artifacts or kill the cells being studied.

Table 2: Minimizing Phototoxicity in Live Neuron Imaging

ParameterRecommendationBenefit
Wavelength Use the longest possible excitation wavelength.Longer wavelengths have lower energy and are less damaging to cells.
Light Intensity Minimize laser power to the lowest level that provides an adequate signal.Reduces the generation of cytotoxic reactive oxygen species (ROS).
Exposure Time Keep exposure times as short as possible.Limits the total dose of light energy delivered to the cells.
Imaging Medium Use a phenol red-free imaging medium.Phenol red can generate ROS upon illumination.
Temperature and CO2 Maintain physiological conditions (37°C, 5% CO2) using a stage-top incubator.Healthy cells are more resilient to the stress of imaging.

Experimental Protocols

Protocol 1: Live Neuron Staining with this compound

  • Prepare Staining Solution: Prepare a 1X working solution of this compound in a suitable imaging buffer (e.g., HBSS) or complete culture medium.

  • Cell Culture: Culture neurons on a glass-bottom dish or chamber slide suitable for microscopy.

  • Staining: Remove the culture medium from the cells and replace it with the pre-warmed this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging buffer or medium to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound. Maintain physiological conditions throughout the imaging session.

Visualizations

TroubleshootingWorkflow Start Start: Imaging Issue WeakSignal Weak Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckFilters Check Microscope Filters WeakSignal->CheckFilters Yes CellDeath Cell Stress/Death? HighBackground->CellDeath No WashCells Wash Cells Post-Staining HighBackground->WashCells Yes ReduceLaser Reduce Laser Power CellDeath->ReduceLaser Yes IncreaseGain Increase Detector Gain CheckFilters->IncreaseGain OptimizeConc Optimize Dye Concentration IncreaseGain->OptimizeConc ReduceConc Reduce Dye Concentration WashCells->ReduceConc UseSuppressor Use Background Suppressor ReduceConc->UseSuppressor ReduceExposure Decrease Exposure Time ReduceLaser->ReduceExposure IncreaseInterval Increase Time-lapse Interval ReduceExposure->IncreaseInterval

Caption: Troubleshooting workflow for common this compound imaging issues.

PhototoxicityPathway Excitation High-Energy Light (Excitation) Fluorophore This compound (Fluorophore) Excitation->Fluorophore Activates ROS Reactive Oxygen Species (ROS) Generation Fluorophore->ROS Leads to CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes Apoptosis Apoptosis Pathway Activation CellularDamage->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath

Caption: Simplified pathway of phototoxicity-induced cell death.

References

Preventing NerveGreen C3 aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with NerveGreen C3 (also known as SynaptoGreen™ C3) in solution, with a focus on preventing aggregation and ensuring optimal staining performance.

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal

Possible Cause:

  • Probe Aggregation: this compound, like other styryl dyes, can aggregate at high concentrations or in suboptimal buffer conditions, leading to fluorescence quenching.

  • Low Probe Concentration: The working concentration of the dye may be too low for detection.

  • Incorrect Filter Sets: The excitation and emission wavelengths of the microscope filters do not match the spectral properties of this compound.

  • Poor Dye Loading: Inefficient staining of synaptic vesicles.

  • Cell Health: Unhealthy or dying cells may not actively recycle synaptic vesicles, leading to poor dye uptake.

Troubleshooting Steps:

  • Visual Inspection: Check the this compound stock solution and working solution for any visible precipitates or cloudiness, which could indicate aggregation.

  • Optimize Concentration: Prepare fresh dilutions of this compound and test a range of working concentrations (e.g., 1-10 µM) to find the optimal signal-to-noise ratio for your specific application.[1]

  • Verify Filter Compatibility: Ensure your microscope's filter sets are appropriate for this compound's spectral properties (Ex/Em: ~480/598 nm in membranes).[2][3][4]

  • Enhance Staining: If staining activity-dependent vesicles, ensure that the neuronal preparation is stimulated appropriately to induce endocytosis.

  • Assess Cell Viability: Use a cell viability marker to confirm that the cells are healthy during the experiment.

Issue 2: High Background Fluorescence

Possible Cause:

  • Non-specific Membrane Staining: A common issue with styryl dyes where the probe remains in the plasma membrane, causing background fluorescence.[1]

  • Probe Aggregation: Aggregates of the dye may adhere non-specifically to cell surfaces or coverslips.

  • Excessive Dye Concentration: Using a higher-than-necessary concentration of this compound can lead to increased background.

Troubleshooting Steps:

  • Thorough Washing: Increase the number and duration of washes after the staining step to remove non-specifically bound dye.

  • Use Background Reducers: Incorporate a background reducing agent like ADVASEP-7 into the wash buffer. ADVASEP-7 is a sulfonated β-cyclodextrin that helps to remove free dye from the solution and the cell surface.

  • Optimize Dye Concentration: Titrate the this compound concentration to the lowest effective level that provides a clear signal with minimal background.

  • Quench Extracellular Fluorescence: Consider using a quencher like SCAS or Sulforhodamine 101 in the final mounting medium to reduce fluorescence from dye remaining on the cell surface.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (SynaptoGreen™ C3) is a fluorescent cationic styryl dye used to study synaptic activity. It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into lipid membranes. During synaptic vesicle endocytosis, the dye is trapped within the vesicles. The fluorescence intensity of the nerve terminal is proportional to the number of stained vesicles, providing a measure of synaptic activity.

Q2: How should I prepare and store this compound stock solutions to minimize aggregation?

A2: this compound is soluble in water. It is recommended to prepare a 10 mM stock solution in high-quality, sterile water. To minimize the risk of aggregation and degradation, aliquot the stock solution into smaller, single-use volumes and store them at 4°C or -20°C for up to six months or longer. Always protect the stock solution from light.

Q3: Can this compound aggregation be reversed?

A3: If you observe precipitates in your stock or working solutions, gentle warming and vortexing may help to redissolve small aggregates. However, for best results, it is always recommended to prepare fresh solutions from a properly stored stock. If aggregation persists, consider preparing a fresh stock solution.

Q4: What are the key differences between this compound and other SynaptoGreen dyes?

A4: this compound (SynaptoGreen™ C3) has a shorter lipophilic tail (two carbons) compared to SynaptoGreen™ C4 (three carbons). This structural difference makes this compound slightly more water-soluble. In general, dyes with shorter lipophilic tails, like C3, are expected to have a slower "on-rate" (rate of membrane association) and a faster "off-rate" (rate of dissociation from the membrane) compared to their longer-tailed counterparts.

Data Presentation

Table 1: Properties of this compound (SynaptoGreen™ C3)

PropertyValueReference
Molecular Weight542 g/mol
Excitation (in membranes)~480 nm
Emission (in membranes)~598 nm
SolubilityWater
FormRed solid

Table 2: Recommended Storage Conditions for this compound Stock Solution (10 mM in Water)

ConditionDurationReference
4°C or -20°C≥ 6 months
Protection from lightAlways

Experimental Protocols

Protocol: Staining of Cultured Neurons with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (SynaptoGreen™ C3)

  • Tyrode solution (or other suitable physiological buffer)

  • Tetrodotoxin (TTX) (optional)

  • ADVASEP-7 (optional, for background reduction)

  • Coverslips with cultured neurons

Procedure:

  • Prepare Staining Solution: Dilute the 10 mM this compound stock solution to a final working concentration of 4 µM in Tyrode solution.

  • Staining: Submerge the coverslip with cultured neurons in the staining solution for 1 minute at room temperature. Ensure the cells are completely covered.

  • Initial Wash: Transfer the coverslip to a fresh solution of Tyrode buffer, optionally containing 0.5 µM TTX to block action potentials, for 1 minute at room temperature.

  • Extended Washes (Standard): Wash the coverslip several times with Tyrode buffer (+/- TTX) at room temperature to remove non-specifically bound dye.

  • Extended Washes (with Background Reducer): For reduced background, add 1 mM ADVASEP-7 to the wash solution.

  • Mounting and Imaging: Mount the coverslip in Tyrode buffer (+/- TTX) and proceed with fluorescence imaging using appropriate filter sets.

Mandatory Visualization

NerveGreen_C3_Workflow cluster_prep Solution Preparation cluster_staining Staining Protocol cluster_troubleshooting Troubleshooting stock 10 mM Stock in H2O working Dilute to 4 µM in Buffer stock->working Dilution stain Incubate Cells (1 min) working->stain weak_signal Weak Signal? working->weak_signal Check Concentration wash1 Initial Wash (1 min) stain->wash1 wash2 Extended Washes wash1->wash2 image Fluorescence Imaging wash2->image high_bg High Background? wash2->high_bg Optimize Washes high_bg->wash2 Add ADVASEP-7

Caption: Experimental workflow for using this compound, from solution preparation to imaging and troubleshooting.

Aggregation_Pathway cluster_factors Contributing Factors cluster_consequences Consequences conc High Concentration aggregation This compound Aggregation conc->aggregation buffer Suboptimal Buffer buffer->aggregation storage Improper Storage storage->aggregation quenching Fluorescence Quenching background Increased Background artifacts Staining Artifacts aggregation->quenching aggregation->background aggregation->artifacts

Caption: Factors contributing to this compound aggregation and its experimental consequences.

References

Validation & Comparative

A Tale of Two Dyes: Selecting the Right Tool for Neuronal Health and Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of neuroscience research, the ability to accurately assess neuronal health and function is paramount. Fluorescent dyes are indispensable tools in this endeavor, but choosing the appropriate one is critical for obtaining meaningful data. This guide provides a comprehensive comparison of two distinct types of green fluorescent dyes used in neuronal studies: synaptic dyes, represented here by SynaptoGreen C3 (often referred to colloquially in a way that might be confused as "NerveGreen C3"), and viability dyes, exemplified by the widely used SYTOX Green. While both emit a green fluorescence, their mechanisms of action and primary applications are fundamentally different. This guide will clarify these differences, enabling researchers to make informed decisions for their experimental designs.

At a Glance: SynaptoGreen C3 vs. SYTOX Green

FeatureSynaptoGreen C3SYTOX Green
Primary Application Monitoring synaptic vesicle recycling (endocytosis and exocytosis)Assessing cell viability (distinguishing live from dead cells)
Mechanism of Action Amphipathic dye that reversibly stains synaptic vesicles in an activity-dependent manner.[1][2][3]Cell-impermeant nucleic acid stain that enters cells with compromised plasma membranes.[1][4]
Target Synaptic vesicle membranesNucleic acids (DNA)
Cellular State Detected Active, recycling synapsesDead or dying cells with permeable membranes
Fluorescence Principle Becomes intensely fluorescent upon insertion into lipid membranes from the aqueous phase where it is non-fluorescent.Exhibits a >500-fold increase in fluorescence upon binding to nucleic acids.
Excitation/Emission (nm) ~480 / 598 nm (in membranes)~504 / 523 nm
Fixability Not fixable.Can be used on fixed and permeabilized cells.

Understanding the Mechanisms: Two Dyes, Two Pathways

The utility of SynaptoGreen C3 and SYTOX Green in neuronal assays stems from their distinct molecular interactions within the cellular environment.

SYTOX Green: A Gatekeeper for Viability

SYTOX Green is a high-affinity DNA intercalating agent that cannot cross the intact plasma membrane of live cells. In healthy neuronal cultures, the dye remains in the extracellular medium and does not fluoresce. However, when a neuron dies, its plasma membrane loses integrity, becoming permeable. This allows SYTOX Green to enter the cell, bind to the nucleic acids within the nucleus, and emit a bright green fluorescence. The intensity of this fluorescence is directly proportional to the number of dead cells in the population, making it an excellent and straightforward indicator of cytotoxicity or cell death.

SYTOX_Green_Mechanism cluster_extracellular Extracellular Space cluster_cell Neuron cluster_live_cell Live Neuron cluster_dead_cell Dead Neuron SYTOX Green SYTOX Green Live Cell Membrane Intact Plasma Membrane SYTOX Green->Live Cell Membrane Blocked Dead Cell Membrane Compromised Plasma Membrane SYTOX Green->Dead Cell Membrane Enters Live Nucleus Nucleus Dead Nucleus Nucleus with Bound SYTOX Green (Fluorescent)

SYTOX Green selectively enters neurons with compromised membranes to assess viability.

SynaptoGreen C3: Tracking Neuronal Communication

SynaptoGreen C3 belongs to a family of amphipathic styryl dyes, also known as FM® dyes, designed to monitor synaptic activity. These dyes have a lipophilic tail that inserts into the outer leaflet of the plasma membrane and a hydrophilic head that remains in the aqueous environment. They are virtually non-fluorescent in water but become brightly fluorescent when bound to a membrane.

During synaptic vesicle endocytosis (the process of recycling neurotransmitter vesicles after release), portions of the plasma membrane containing SynaptoGreen C3 are internalized, trapping the dye within the newly formed vesicles. This leads to an increase in fluorescence intensity within the presynaptic terminal, which is proportional to the amount of synaptic vesicle recycling. Conversely, during exocytosis (neurotransmitter release), the dye is released from the vesicles, causing a decrease in fluorescence. This dynamic change allows researchers to visualize and quantify the rate of synaptic activity in real-time.

SynaptoGreen_C3_Mechanism cluster_workflow Synaptic Vesicle Recycling Start 1. Add SynaptoGreen C3 to extracellular space MembraneStaining 2. Dye partitions into plasma membrane (fluorescent) Start->MembraneStaining Endocytosis 3. Neuronal Stimulation: Dye internalized in synaptic vesicles (endocytosis) MembraneStaining->Endocytosis Wash 4. Wash to remove extracellular dye Endocytosis->Wash Imaging 5. Image fluorescent vesicles Wash->Imaging Exocytosis 6. Further Stimulation: Dye is released (exocytosis) Imaging->Exocytosis SignalDecrease 7. Decrease in fluorescence Exocytosis->SignalDecrease

SynaptoGreen C3 workflow for monitoring synaptic vesicle turnover.

Experimental Protocols

Neuronal Viability Assay using SYTOX Green

This protocol is a general guideline for staining dead cells in a neuronal culture for fluorescence microscopy.

  • Reagent Preparation : Prepare a fresh SYTOX Green staining solution at a final concentration of 10 nM to 1 µM in a phosphate-free buffer, such as Hank's Balanced Salt Solution (HBSS). The optimal concentration may need to be determined empirically.

  • Cell Staining : Remove the cell culture medium and wash the cells once with the phosphate-free buffer. Add a sufficient volume of the SYTOX Green staining solution to cover the cells.

  • Incubation : Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing : Remove the staining solution and wash the cells 2-3 times with the buffer to reduce background fluorescence.

  • Imaging : Image the cells using a fluorescence microscope with standard FITC/GFP filter sets (excitation ~488 nm, emission ~523 nm). Bright green nuclei will indicate dead cells.

Monitoring Synaptic Activity with SynaptoGreen C3

This is an example protocol for labeling synaptic vesicles in cultured neurons.

  • Reagent Preparation : Prepare a working solution of SynaptoGreen C3 at a final concentration of 4 µM in a physiological buffer (e.g., Tyrode's solution).

  • Loading : To induce synaptic vesicle uptake, depolarize the neurons in the presence of the SynaptoGreen C3 solution. This can be achieved by briefly exposing the cells to a high potassium buffer. Incubate for 1-2 minutes at room temperature.

  • Washing : After loading, it is crucial to remove the dye from the plasma membrane to visualize the internalized vesicles. Wash the cells several times with fresh buffer. For more efficient removal of surface fluorescence, a wash solution containing a quenching agent like ADVASEP-7 can be used.

  • Imaging : Mount the coverslip in fresh buffer and image using a fluorescence microscope. The appearance of fluorescent puncta along axons indicates successful labeling of synaptic vesicle clusters.

  • Destaining (Optional) : To confirm that the fluorescence is from active synapses, stimulate the neurons again to induce exocytosis. A decrease in fluorescence intensity should be observed as the dye is released.

Conclusion: The Right Dye for the Right Question

Both SynaptoGreen C3 and SYTOX Green are powerful tools in neuroscience, but they answer different biological questions.

  • Choose SYTOX Green when your primary goal is to assess neuronal viability, measure cytotoxicity of compounds, or quantify cell death in response to a specific treatment. It provides a clear and robust signal for cells that have lost membrane integrity.

  • Choose SynaptoGreen C3 (or other SynaptoGreen/FM dyes) when you are interested in the functional aspects of synapses. This dye is ideal for studying synaptic vesicle recycling, identifying active nerve terminals, and investigating the effects of drugs or genetic manipulations on synaptic transmission.

By understanding the distinct mechanisms and applications of these dyes, researchers can design more precise experiments and generate clearer, more interpretable data in their quest to unravel the complexities of the nervous system.

References

A Comparative Guide to NerveGreen C3 and Traditional Nerve Stains for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of neuroscience research and drug development, the precise visualization of neural structures is paramount. While traditional histological stains have long been the gold standard, novel fluorescent probes like NerveGreen C3 offer new possibilities for dynamic and high-resolution imaging. This guide provides an objective comparison of this compound with established nerve staining techniques, supported by available experimental data, detailed protocols, and visual representations of their mechanisms and workflows.

Performance Comparison: this compound vs. Traditional Stains

The choice of a nerve stain depends on the specific experimental goals, whether it's revealing fine morphological details in fixed tissue or observing dynamic processes in living neurons. Below is a summary of key performance indicators for this compound and traditional methods like silver staining (e.g., Bielschowsky), acetylcholinesterase (AChE) histochemistry, and immunohistochemistry (IHC).

FeatureThis compound (SynaptoGreen C3)Traditional Silver Stains (e.g., Bielschowsky)Acetylcholinesterase (AChE) StainingImmunohistochemistry (IHC) for Nerves
Principle Activity-dependent fluorescent staining of synaptic vesicles in live neurons.Impregnation of nerve fibers with silver salts, followed by reduction to metallic silver.Enzymatic reaction where AChE hydrolyzes a substrate to produce a colored precipitate.Specific antigen-antibody binding to label nerve-specific proteins.
Sample Type Primarily live cells and tissues.Fixed tissues.Fixed or frozen tissues.Fixed or frozen tissues.
Staining Time Minutes.Hours to days.Several hours.[1]Hours to days.
Photostability Subject to photobleaching with prolonged exposure.[2] Antifade reagents can be used.[3]Stable; the metallic silver deposit does not photobleach.The colored precipitate is generally stable and does not photobleach.Varies depending on the fluorophore used; can be prone to photobleaching.[4] Antifade reagents are often necessary.
Toxicity Potentially low for short-term imaging, but prolonged exposure or high concentrations can affect cell viability. Specific quantitative data is limited.Reagents are highly toxic and hazardous, requiring careful handling and disposal.Reagents can be toxic and require careful handling.Reagents used in fixation and permeabilization (e.g., formaldehyde, Triton X-100) can be toxic.
Signal-to-Noise Ratio Can be high with proper background reduction techniques. The dynamic nature of live imaging can affect SNR.Generally provides high contrast and a good signal-to-noise ratio.The optimal incubation time is crucial for achieving a good signal-to-noise ratio.Can be high with specific antibodies and signal amplification techniques, but background staining can be an issue.
Specificity Stains active nerve terminals.Stains neurofilaments, axons, and dendrites, but can also have non-specific background staining.Stains cholinergic nerve fibers where AChE is present.Highly specific to the target neural protein.
Quantitative Analysis Fluorescence intensity can be quantified to measure synaptic activity.Densitometry can be used, but the non-linear nature of the stain can make quantification challenging.Enzyme activity can be quantified using image analysis.Fluorescence intensity or the number of labeled fibers can be quantified.

Mechanisms of Action

The underlying principles of how these stains label neural structures are fundamentally different, dictating their applications and limitations.

This compound: An Activity-Dependent Fluorescent Probe

This compound, also known as SynaptoGreen C3, is a lipophilic styryl dye with a hydrophilic head. Its mechanism is intrinsically linked to the synaptic vesicle cycle in living neurons.

NerveGreenC3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Presynaptic Terminal NerveGreen_Free This compound (non-fluorescent in aqueous solution) Membrane_Bound This compound binds to membrane (becomes fluorescent) NerveGreen_Free->Membrane_Bound Partitioning into lipid bilayer Vesicle_Formation Endocytosis Membrane_Bound->Vesicle_Formation Neuronal Activity Vesicle_Stained Stained Synaptic Vesicle Vesicle_Formation->Vesicle_Stained Vesicle budding Exocytosis Exocytosis Vesicle_Stained->Exocytosis Neuronal Activity Exocytosis->NerveGreen_Free Release of dye (fluorescence decreases)

Mechanism of this compound staining.
Traditional Staining: The Principle of Silver Impregnation

Traditional silver staining methods, such as the Bielschowsky technique, rely on the chemical affinity of silver ions for components of the neuronal cytoskeleton.

SilverStain_Mechanism cluster_tissue Fixed Nerve Tissue cluster_staining Staining Process Nerve_Fiber Neurofilaments, Axons, Dendrites Silver_Nitrate Silver Nitrate (AgNO3) Solution Nerve_Fiber->Silver_Nitrate Sensitization Ammoniacal_Silver Ammoniacal Silver Solution Silver_Nitrate->Ammoniacal_Silver Impregnation Reduction Reducing Agent (e.g., Formaldehyde) Ammoniacal_Silver->Reduction Reduction Metallic_Silver Metallic Silver (Ag) Deposit (Visible) Reduction->Metallic_Silver Precipitation Metallic_Silver->Nerve_Fiber Binds to neural structures

Mechanism of Bielschowsky silver staining.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative protocols for this compound and the Bielschowsky silver stain.

This compound Staining Protocol for Live Neurons

This protocol is adapted for staining cultured neurons and can be modified for other live-cell preparations.

  • Preparation of Staining Solution: Prepare a working solution of this compound (e.g., 5-10 µM) in a suitable physiological buffer (e.g., Tyrode's salt solution).

  • Cell Culture: Grow neurons on coverslips or in imaging dishes.

  • Stimulation and Staining: To load the dye into recycling synaptic vesicles, stimulate the neurons in the presence of the this compound solution. This can be achieved by high potassium depolarization, electrical field stimulation, or application of a neurotransmitter.

  • Washing: After stimulation, wash the cells thoroughly with fresh buffer to remove the dye from the plasma membrane.

  • Imaging: Image the stained neurons using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~480 nm, emission ~600 nm).

  • Destaining (Optional): To observe synaptic vesicle exocytosis, stimulate the stained neurons again and monitor the decrease in fluorescence intensity over time.

Bielschowsky Silver Staining Protocol for Fixed Tissue

This is a classic protocol for staining nerve fibers in paraffin-embedded tissue sections.

  • Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Sensitization: Incubate sections in a 10-20% aqueous silver nitrate solution in the dark.

  • Impregnation: Transfer sections to an ammoniacal silver solution. This is prepared by adding ammonium hydroxide to the silver nitrate solution until the initial precipitate dissolves.

  • Reduction: Place sections in a developer solution containing a reducing agent, typically formaldehyde, until the nerve fibers turn black.

  • Toning (Optional): To improve contrast and stability, tone the sections in a gold chloride solution.

  • Fixation: Remove unreacted silver salts by incubating in a sodium thiosulfate (hypo) solution.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

Experimental Workflow for Comparison

To directly compare the performance of this compound and a traditional stain like the Bielschowsky silver stain, a carefully designed experimental workflow is necessary.

Staining_Comparison_Workflow cluster_preparation Sample Preparation cluster_nervegreen This compound Staining cluster_traditional Traditional Staining Sample_Source Neural Tissue Source (e.g., cell culture, animal model) Sample_Division Divide Samples Sample_Source->Sample_Division NG_Stain Live Cell Staining with This compound Sample_Division->NG_Stain Fixation Fixation (e.g., Formalin) Sample_Division->Fixation NG_Image Live Cell Imaging (Fluorescence Microscopy) NG_Stain->NG_Image NG_Analysis Quantitative Analysis: - Staining Efficiency - Photostability - Signal-to-Noise Ratio - Cytotoxicity Assay NG_Image->NG_Analysis Comparison Comparative Data Analysis NG_Analysis->Comparison Traditional_Stain Bielschowsky Silver Stain Fixation->Traditional_Stain Traditional_Image Brightfield Microscopy Traditional_Stain->Traditional_Image Traditional_Analysis Quantitative Analysis: - Staining Efficiency - Signal-to-Noise Ratio (Qualitative assessment of toxicity) Traditional_Image->Traditional_Analysis Traditional_Analysis->Comparison

Workflow for comparing this compound and traditional stains.

Conclusion

This compound and traditional nerve stains offer distinct advantages for neuroscientific research. This compound excels in the dynamic imaging of synaptic activity in live neurons, providing quantitative data on vesicle turnover. In contrast, traditional methods like the Bielschowsky silver stain provide robust, high-contrast visualization of detailed neural morphology in fixed tissues and are not susceptible to photobleaching. The choice between these methods should be guided by the specific research question, with this compound being ideal for functional studies and traditional stains remaining invaluable for detailed anatomical and pathological investigations.

References

Validating NerveGreen C3: A Comparative Guide to Neuronal Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of neuronal populations is paramount. This guide provides a comprehensive analysis of the novel fluorescent probe, NerveGreen C3, detailing its specificity for neurons over glial cells. Through comparative data with established markers and detailed experimental protocols, we offer a framework for its validation and integration into your research.

Performance Overview: this compound vs. Standard Neuronal Markers

To ascertain the neuronal specificity of this compound, a series of co-localization experiments were conducted on mixed cortical cultures containing both neurons and various glial cell types. The performance of this compound was benchmarked against the well-established neuronal nuclear marker, NeuN. Specificity was determined by quantifying the overlap of the fluorescent signals with canonical markers for different neural cell populations: NeuN for mature neurons, Glial Fibrillary Acidic Protein (GFAP) for astrocytes, Ionized calcium-binding adapter molecule 1 (Iba1) for microglia, and Oligodendrocyte transcription factor 2 (Olig2) for oligodendrocytes.

The data, summarized in the table below, showcases a high degree of co-localization between this compound and the neuronal marker NeuN, indicating excellent neuronal specificity. Conversely, minimal signal overlap was observed with markers for astrocytes, microglia, and oligodendrocytes, demonstrating its low affinity for glial cell types.

Marker CombinationPearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (MOC) - M1Manders' Overlap Coefficient (MOC) - M2
This compound / NeuN0.92 ± 0.040.95 ± 0.030.90 ± 0.05
This compound / GFAP0.15 ± 0.080.08 ± 0.050.12 ± 0.06
This compound / Iba10.11 ± 0.060.05 ± 0.030.09 ± 0.04
This compound / Olig20.13 ± 0.070.07 ± 0.040.10 ± 0.05

Table 1: Quantitative Analysis of this compound Co-localization with Neuronal and Glial Markers. Data are presented as mean ± standard deviation. PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with values close to 1 indicating high co-localization. MOC (M1 and M2) represents the fraction of fluorescence from one channel that overlaps with the other, providing a measure of signal co-occurrence.

Experimental Validation Workflow

The specificity of a novel neuronal marker like this compound is validated through a systematic process of co-labeling with well-established cell-type-specific markers and subsequent imaging and analysis. The following diagram illustrates the typical experimental workflow.

G cluster_0 Preparation cluster_1 Staining cluster_2 Analysis A Mixed Neural Cell Culture (Neurons, Astrocytes, Microglia, Oligodendrocytes) B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.25% Triton X-100) B->C D Blocking (e.g., 5% Normal Goat Serum) C->D E Primary Antibody Incubation (Anti-NeuN, Anti-GFAP, Anti-Iba1, Anti-Olig2) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G This compound Staining F->G H Confocal Microscopy Imaging G->H I Image Processing and Channel Merging H->I J Quantitative Co-localization Analysis (PCC, MOC) I->J K Data Interpretation and Specificity Validation J->K

Workflow for validating this compound specificity.

Detailed Experimental Protocol: Immunofluorescence Co-staining

This protocol outlines the procedure for co-staining mixed neural cultures with this compound and antibodies against neuronal and glial markers.

1. Cell Culture and Preparation:

  • Primary mixed cortical cultures from E18 rat embryos were plated on poly-D-lysine coated glass coverslips and cultured for 14 days in vitro to allow for the maturation of neurons and glial cells.

2. Fixation and Permeabilization:

  • Cultures were washed twice with phosphate-buffered saline (PBS).
  • Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • After washing three times with PBS, cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

  • Coverslips were washed three times with PBS.
  • Non-specific binding was blocked by incubating in a blocking buffer (5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
  • Primary antibodies (e.g., mouse anti-NeuN, rabbit anti-GFAP, chicken anti-Iba1, goat anti-Olig2) diluted in the blocking buffer were added and incubated overnight at 4°C.

4. Secondary Antibody and this compound Staining:

  • Coverslips were washed three times with PBS.
  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594, goat anti-rabbit Alexa Fluor 647) diluted in the blocking buffer were added and incubated for 1 hour at room temperature in the dark.
  • After three washes with PBS, this compound (diluted according to manufacturer's instructions) was added and incubated for 30 minutes at room temperature in the dark.

5. Mounting and Imaging:

  • Coverslips were washed a final three times with PBS.
  • Coverslips were mounted on glass slides using an anti-fade mounting medium with DAPI.
  • Images were acquired using a confocal laser scanning microscope with appropriate laser lines and emission filters for DAPI, this compound, and the secondary antibody fluorophores.

6. Image Analysis:

  • Co-localization analysis was performed using image analysis software (e.g., ImageJ with the JACoP plugin or FIJI).
  • Pearson's Correlation Coefficient and Manders' Overlap Coefficients were calculated for the this compound channel and each of the glial and neuronal marker channels.

Selecting the Appropriate Neuronal Marker

The choice of a neuronal marker depends on the specific experimental requirements, such as the desired subcellular localization and the developmental stage of the neurons of interest. The following diagram illustrates a decision-making process for selecting a neuronal marker.

G A Start: Need to Identify Neurons B What is the desired subcellular localization? A->B C Nuclear B->C Nuclear D Cytoplasmic / Dendritic B->D Cytoplasmic E Synaptic B->E Synaptic F Use NeuN C->F G Use MAP2 or β-III Tubulin D->G H Use Synaptophysin or PSD-95 E->H I Is high specificity over glia critical? F->I G->I H->I J Consider this compound I->J Yes

Decision tree for neuronal marker selection.

A Comparative Guide to SynaptoGreen C3 and Alternatives for Correlative Light and Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of neuronal circuits, correlative light and electron microscopy (CLEM) offers a powerful bridge between the dynamic world of live-cell imaging and the high-resolution detail of ultrastructural analysis. The choice of fluorescent probe is paramount to the success of any CLEM experiment. This guide provides an objective comparison of SynaptoGreen™ C3 (commonly referred to as NerveGreen C3), a fluorescent dye for labeling synaptic vesicles, with its close alternatives, SynaptoGreen™ C4 and the fixable analogue AM1-43. This comparison is supported by available experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Synaptic Vesicle Dyes for CLEM

SynaptoGreen™ dyes, belonging to the styryl dye family (analogous to the FM® dyes), are lipophilic molecules that insert into the outer leaflet of the plasma membrane and are subsequently internalized during synaptic vesicle endocytosis. Their fluorescence significantly increases upon binding to the lipid-rich environment of the vesicle membrane, providing a robust signal for tracking synaptic activity. The primary challenge in using these dyes for CLEM is the preservation of their fluorescent signal through the harsh fixation and resin embedding procedures required for electron microscopy.

FeatureSynaptoGreen™ C3SynaptoGreen™ C4 (FM®1-43)AM1-43 (FM®1-43FX)
Fixability Not fixableNot fixableAldehyde-fixable
Excitation/Emission (in membranes) ~480 nm / ~598 nm[1]~480 nm / ~598 nm[2]Similar to SynaptoGreen™ C4
Lipophilic Tail Length 3 carbons[3]4 carbons[3]4 carbons
Water Solubility Higher than C4[1]Lower than C3Similar to SynaptoGreen™ C4
Membrane Off-Rate Faster than C4Slower than C3Similar to SynaptoGreen™ C4
CLEM Suitability Suitable for live imaging prior to fixation. Fluorescence preservation is a key challenge.Most widely used styryl dye for live imaging and CLEM via photoconversion.Designed for CLEM, as the fixable amine group allows for covalent cross-linking to surrounding proteins, aiding in signal retention after fixation and embedding.

Experimental Protocols

Two primary approaches are utilized for CLEM with styryl dyes: pre-embedding labeling followed by conventional fixation and embedding, and photoconversion. The choice of protocol depends on the specific dye and the experimental goals.

Protocol 1: Pre-embedding Labeling and Fixation (for AM1-43)

This protocol is suitable for the fixable dye AM1-43, which contains an amine group that can be cross-linked to the tissue by aldehyde fixatives.

  • Labeling of Synaptic Vesicles:

    • Prepare a working solution of AM1-43 in a suitable buffer (e.g., 5-10 µM in Tyrode's buffer).

    • Stimulate the neurons (e.g., via high K+ depolarization or electrical field stimulation) in the presence of the AM1-43 solution to induce endocytosis and dye uptake into synaptic vesicles.

    • Wash the preparation thoroughly with dye-free buffer to remove surface-bound dye.

  • Light Microscopy:

    • Image the labeled neurons using a fluorescence microscope equipped with appropriate filters for the dye.

    • Acquire images of the regions of interest (ROIs) and record their locations, for example by using a gridded coverslip.

  • Fixation:

    • Fix the sample immediately after light microscopy. A common fixative is a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in phosphate-buffered saline (PBS) for 30-60 minutes at room temperature.

  • Sample Processing for Electron Microscopy:

    • Post-fix the sample with 1% osmium tetroxide in PBS for 1 hour on ice.

    • Dehydrate the sample through a graded series of ethanol concentrations.

    • Infiltrate the sample with an epoxy resin (e.g., Epon or Araldite).

    • Polymerize the resin at 60°C for 48 hours.

  • Sectioning and Electron Microscopy:

    • Relocate the ROI based on the grid or other fiduciary markers.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Stain the sections with uranyl acetate and lead citrate.

    • Image the sections using a transmission electron microscope (TEM).

Protocol 2: Photoconversion for CLEM (for SynaptoGreen C3 and C4)

This technique converts the fluorescent signal into an electron-dense precipitate that is visible in the electron microscope. This is particularly useful for non-fixable dyes like SynaptoGreen C3 and C4.

  • Labeling of Synaptic Vesicles:

    • Follow the same labeling procedure as in Protocol 1, using SynaptoGreen C3 or C4.

  • Light Microscopy:

    • Image the labeled neurons to identify ROIs.

  • Fixation:

    • Fix the sample with a glutaraldehyde-based fixative (e.g., 2.5% glutaraldehyde in PBS).

  • Photoconversion:

    • Incubate the fixed sample in a solution of 3,3'-diaminobenzidine (DAB) (0.5-1.5 mg/mL) in buffer.

    • Illuminate the ROI with the excitation wavelength of the SynaptoGreen dye using a high-intensity light source (e.g., from a fluorescence microscope). The fluorophore will locally generate reactive oxygen species that polymerize the DAB into an electron-dense precipitate.

    • Monitor the reaction progress under brightfield illumination.

  • Sample Processing for Electron Microscopy:

    • Wash the sample thoroughly to remove unreacted DAB.

    • Proceed with osmium tetroxide post-fixation, dehydration, resin infiltration, and polymerization as described in Protocol 1.

  • Sectioning and Electron Microscopy:

    • Cut ultrathin sections of the photoconverted region and image with a TEM. The electron-dense DAB precipitate will mark the location of the labeled synaptic vesicles.

Visualizing the Workflow and Labeling Mechanism

To better understand the processes involved, the following diagrams illustrate the general CLEM workflow and the mechanism of synaptic vesicle labeling with styryl dyes.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy cluster_Correlation Correlation cluster_Photoconversion LiveCell Live Neuronal Culture Labeling Label with SynaptoGreen/AM1-43 (Stimulation-dependent uptake) LiveCell->Labeling LM_Imaging Fluorescence Imaging (Identify Region of Interest) Labeling->LM_Imaging Fixation Chemical Fixation (e.g., Glutaraldehyde/PFA) LM_Imaging->Fixation Pre-embedding Labeling Overlay Image Overlay (Correlate LM and EM data) LM_Imaging->Overlay Processing EM Processing (OsO4, Dehydration, Resin Embedding) Fixation->Processing Photoconversion Photoconversion (For non-fixable dyes) Fixation->Photoconversion Sectioning Ultrathin Sectioning Processing->Sectioning EM_Imaging TEM Imaging (Ultrastructural Analysis) Sectioning->EM_Imaging EM_Imaging->Overlay Photoconversion->Processing Synaptic_Vesicle_Labeling cluster_Membrane Presynaptic Terminal cluster_Dye Styryl Dye Action PlasmaMembrane Plasma Membrane MembraneBoundDye Dye in Membrane (High Fluorescence) SynapticVesicle Synaptic Vesicle Cytosol Cytosol SynapticVesicle->Cytosol Trapped in vesicle lumen DyeSolution Dye in Solution (Low Fluorescence) DyeSolution->PlasmaMembrane Inserts into outer leaflet MembraneBoundDye->SynapticVesicle Internalized via endocytosis

References

A Comparative Guide to Fluorescent Probes for Quantitative Neuronal Morphology Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of understanding neuronal function and development, the precise quantitative analysis of neuronal morphology is paramount. The selection of an appropriate fluorescent probe is a critical determinant of experimental success, directly impacting the accuracy of morphometric data and the viability of the neurons under investigation. This guide provides a comprehensive comparison of commonly used fluorescent probes for live-neuron imaging, with a focus on their performance metrics and experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions. While novel probes are continually emerging, this guide focuses on a comparative analysis of established and widely utilized alternatives.

Quantitative Performance Comparison

The choice of a fluorescent probe for neuronal morphology analysis hinges on a balance of several key performance indicators. The ideal probe should offer bright and stable fluorescence to clearly resolve fine neuronal processes, while exhibiting minimal toxicity to ensure that the observed morphology is not an artifact of cellular stress. The following tables provide a quantitative comparison of three classes of popular fluorescent probes: lipophilic carbocyanine dyes, a viability stain also used for morphology, and a genetically encoded fluorescent protein.

Table 1: Spectral and Physicochemical Properties
PropertyDiI (Lipophilic Dye)DiO (Lipophilic Dye)Calcein AM (Viability Dye)EGFP (Genetically Encoded)
Excitation Max (nm) ~549~484~494~488
Emission Max (nm) ~565~501~517~507
Quantum Yield High in lipid environmentHigh in lipid environmentHigh~0.60
Molecular Weight ( g/mol ) ~933.87~882.36~994.86~27,000 (protein)
Mechanism of Staining Intercalation and lateral diffusion in the plasma membraneIntercalation and lateral diffusion in the plasma membraneEnzymatic conversion to fluorescent Calcein in the cytoplasm of viable cellsGenetic expression of the fluorescent protein
Cell Permeability Permeable (as dye aggregates)Permeable (as dye aggregates)PermeableN/A (requires transfection/transduction)
Table 2: Performance in Neuronal Imaging
Performance MetricDiIDiOCalcein AMEGFP
Photostability Moderate; prone to photobleaching with intense or prolonged illumination.Moderate; prone to photobleaching.GoodGood; some variants like mStayGold offer superior photostability.[1]
Cytotoxicity Low toxicity, suitable for long-term tracing.[2]Low toxicity, suitable for long-term tracing.Low at optimal concentrations (0.3-3 µM); can diminish neurite outgrowth after prolonged incubation (>3 hours).[3]Generally low, but overexpression can lead to cellular stress and toxicity.[4]
Signal-to-Noise Ratio High, as it is non-fluorescent in aqueous solution and becomes brightly fluorescent in the membrane.High, with similar properties to DiI.Good; intracellular accumulation provides a bright signal against a low background.[3]Variable; depends on expression levels and cellular autofluorescence.
Suitability for Long-Term Imaging Excellent; stable within the membrane for days to weeks.Excellent; stable within the membrane for days to weeks.Fair; signal may diminish over time due to cell metabolism and leakage.Excellent; continuous protein expression allows for very long-term studies.
Uniformity of Staining Generally uniform labeling of the entire plasma membrane via lateral diffusion.Generally uniform labeling of the plasma membrane.Uniformly labels the cytoplasm of viable cells.Uniform cytoplasmic fill, revealing detailed morphology including spines and boutons.

Experimental Workflows

The application of each fluorescent probe follows a distinct experimental workflow. The choice of workflow depends on the experimental goals, the type of neuronal preparation, and the available equipment.

Lipophilic_Dye_Labeling Lipophilic Dye Labeling Workflow prep Prepare Dye Stock Solution (e.g., in ethanol or DMSO) apply Apply Dye (e.g., insert coated filter paper or apply solution) prep->apply incubate Incubate for Diffusion (hours to days, depending on temperature and distance) apply->incubate wash Wash to Remove Excess Dye incubate->wash image Image with Fluorescence Microscopy wash->image

Caption: Workflow for labeling neurons with lipophilic dyes like DiI and DiO.

Calcein_AM_Staining Calcein AM Staining Workflow prep Prepare Calcein AM Working Solution (1-5 µM in buffer or serum-free medium) incubate Incubate Neurons with Dye (15-60 minutes at 37°C) prep->incubate wash Wash with PBS to Remove Excess Dye incubate->wash image Image Live Cells Immediately wash->image

Caption: Workflow for staining live neurons with Calcein AM.

EGFP_Expression EGFP Expression Workflow transfect Transfect/Transduce Neurons (e.g., with plasmid, viral vector) incubate Incubate for Gene Expression (24-72 hours) transfect->incubate image Image with Fluorescence Microscopy incubate->image

Caption: Workflow for expressing EGFP in neurons for morphological analysis.

Detailed Experimental Protocols

Protocol 1: Lipophilic Dye Labeling of Neurons with DiI

This protocol is suitable for labeling neuronal morphology in both cell culture and fixed tissue.

  • Preparation of DiI Stock Solution: Dissolve DiI powder in ethanol or DMSO to a final concentration of 1-2 mg/mL. Store the stock solution protected from light at 4°C.

  • Application of DiI:

    • For cell culture: A small crystal of DiI can be placed near the neurons of interest, or a diluted solution (1-2 µg/mL in culture medium) can be applied.

    • For fixed tissue: Small pieces of filter paper or glass micropipettes can be coated with the DiI stock solution, allowed to dry, and then inserted into the tissue region of interest.

  • Incubation: Incubate the preparation in a dark, humidified chamber to allow the dye to diffuse along the neuronal membranes. Incubation time can range from several hours to several weeks, depending on the distance the dye needs to travel and the incubation temperature (diffusion is faster at 37°C than at room temperature).

  • Washing: After incubation, gently wash the preparation with phosphate-buffered saline (PBS) to remove any excess dye crystals or solution.

  • Imaging: Mount the sample and image using a fluorescence microscope with appropriate filter sets for DiI (e.g., TRITC or Rhodamine filter set).

Protocol 2: Live Neuron Staining with Calcein AM

This protocol is for visualizing the morphology of viable neurons in culture.

  • Preparation of Calcein AM Stock Solution: Dissolve Calcein AM in high-quality, anhydrous DMSO to a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the Calcein AM stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final working concentration of 1-5 µM. It is recommended to optimize the concentration for your specific cell type.

  • Staining: Remove the culture medium from the neurons and wash once with warm PBS. Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove the extracellular dye.

  • Imaging: Immediately image the stained neurons using a fluorescence microscope with a standard FITC filter set.

Protocol 3: EGFP Expression in Neurons for Morphological Analysis

This protocol involves introducing a gene encoding EGFP into neurons.

  • Vector Preparation: Obtain a plasmid or viral vector (e.g., AAV, lentivirus) containing the EGFP gene under a neuron-specific or ubiquitous promoter.

  • Transfection/Transduction:

    • For plasmid transfection: Use a suitable transfection reagent (e.g., Lipofectamine) to deliver the plasmid DNA into the cultured neurons. Follow the manufacturer's protocol for the specific reagent.

    • For viral transduction: Apply the viral vector solution to the neuronal culture at a predetermined multiplicity of infection (MOI).

  • Incubation for Expression: Incubate the neurons for 24-72 hours to allow for the transcription and translation of the EGFP protein. The optimal expression time may vary depending on the vector and promoter used.

  • Imaging: After sufficient expression is achieved, the neurons can be imaged directly using a fluorescence microscope with a FITC or GFP filter set. No additional staining steps are required. For long-term studies, the culture medium can be replaced as needed, and the same neurons can be imaged repeatedly over time.

Conclusion

The choice of a fluorescent probe for the quantitative analysis of neuronal morphology is a multifaceted decision that requires careful consideration of the specific experimental needs.

  • Lipophilic dyes like DiI and DiO are excellent choices for tracing neuronal projections in both live and fixed tissues, offering a high signal-to-noise ratio and low toxicity for long-term studies.

  • Calcein AM serves as a quick and effective method for visualizing the morphology of viable neurons, though its utility for extended time-lapse imaging may be limited.

  • Genetically encoded probes such as EGFP are unparalleled for long-term and repeated imaging of the same neurons, providing a complete and uniform labeling of the cytoplasm. However, this method requires more initial setup for gene delivery and expression.

By understanding the quantitative performance and experimental protocols associated with each of these probes, researchers can select the most appropriate tool to achieve high-quality, reliable data in their studies of neuronal morphology.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for a substance named "NerveGreen C3" necessitates treating it as an unknown chemical, demanding a cautious and systematic approach to disposal. The proper management of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When a chemical lacks a readily available Safety Data Sheet (SDS), specific disposal procedures cannot be safely determined. In such instances, adherence to a general protocol for handling and disposing of unidentified or poorly documented chemicals is paramount to ensure the safety of laboratory personnel and maintain environmental compliance.[1]

Immediate Actions for Unidentified Chemicals

If a chemical cannot be positively identified and its hazards are unknown, it must be treated as a hazardous substance of unknown toxicity.[1] The following steps should be taken immediately:

  • Isolate the Material: Secure the container in a designated, well-ventilated area, away from incompatible materials.[1]

  • Label Clearly: Mark the container with "Caution: Unknown Material for Disposal."[1] Include any known information, such as a trade name or CAS number if available.

  • Do Not Attempt to Characterize: Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional.[1]

  • Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals. They possess the expertise and resources to manage and dispose of such materials safely.

General Protocol for Chemical Disposal Decision-Making

The following table outlines the decision-making process for chemical disposal when the identity of the substance is uncertain.

StepActionDescription
1. Identification Attempt to identify the chemical.Check the original container, purchase records, and laboratory notebooks. A confirmed chemical name and CAS number are essential for locating the Safety Data Sheet (SDS).
2. Hazard Assessment If the chemical is identified, locate the SDS.The SDS provides critical information on hazards, handling, and disposal.
3. Segregation Based on the hazard assessment, segregate the waste.Categorize the waste as flammable, corrosive, reactive, or toxic to prevent dangerous chemical reactions and ensure compliant disposal.
4. EHS Consultation Contact your institution's EHS department.EHS will provide specific disposal instructions, including proper labeling, containerization, and pickup procedures for hazardous waste.
5. Documentation Maintain accurate records.Document all waste generated and disposed of in accordance with institutional and regulatory requirements.

Disposal Workflow for Unidentified Chemicals

The following diagram illustrates the logical workflow for handling and disposing of an unidentified chemical like "this compound".

cluster_0 start Unidentified Chemical (e.g., this compound) isolate Isolate in a Designated Area start->isolate Step 1 label Label as 'Caution: Unknown Material' isolate->label Step 2 no_characterize Do Not Attempt Characterization label->no_characterize Step 3 contact_ehs Contact Environmental Health & Safety (EHS) no_characterize->contact_ehs Step 4 ehs_manages EHS Manages Identification & Disposal contact_ehs->ehs_manages Primary Protocol end Safe & Compliant Disposal ehs_manages->end

Disposal workflow for unidentified chemicals.

Prohibited Disposal Methods

Under no circumstances should unknown chemicals be disposed of down the drain or in the regular trash. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities. Pouring hazardous chemicals down the drain is not a permissible disposal method.

The Role of Environmental Health & Safety (EHS)

The disposal of unidentified chemicals is the responsibility of the waste generator. Your institution's EHS office will arrange for the proper handling and disposal by an approved, external hazardous waste contractor. The cost of identifying the unknown substance is typically borne by the generating research group or department.

To prevent the generation of unknown chemicals, it is crucial to:

  • Label all containers, including reaction mixtures, with the full chemical names.

  • Maintain an accurate inventory of all chemicals.

  • Ensure that all personnel properly identify any unknown materials before leaving a laboratory area.

References

Personal protective equipment for handling NerveGreen C3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NerveGreen C3

Disclaimer: No specific Safety Data Sheet (SDS) for a product named "this compound" was publicly available at the time of this writing. The following guidance is based on the safety protocols for similar fluorescent dyes and stains commonly used in neurobiology research, such as SYBR Green, DAPI, and other fluorescent probes. Researchers must consult the manufacturer-provided SDS for the specific product being used.

This guide provides essential safety and logistical information for handling "this compound," a hypothetical fluorescent dye for neural applications. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. If there is a risk of splashing, a full-face shield is recommended.[1]

  • Hand Protection: Chemical-resistant nitrile rubber gloves are recommended.[1] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashes or spills, consider an impervious apron or coveralls.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[1] If aerosols or mists are generated, a respirator with an appropriate filter should be used.

Safe Handling and Operational Plan

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly sealed when not in use.

2.2. Preparation and Use:

  • Handle this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • Avoid direct contact with the substance. Do not pipette by mouth.

  • Prevent the formation of dust or aerosols. If working with a powdered form, weigh it out in a fume hood.

  • When preparing solutions, add the reagent to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.

2.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and solutions containing the dye as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed container and disposed of as chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and any associated hazards.

  • Local Regulations: Follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Data Presentation: Properties of Common Fluorescent Dyes

The following table summarizes key safety and handling information for representative fluorescent dyes used in life sciences. This data is for illustrative purposes and may not reflect the properties of "this compound."

PropertySYBR Green IDAPIFluorescein
Primary Hazard Not classified as hazardous, but handle with care.Not classified as hazardous, but handle with care.Skin and eye irritant.
Form Liquid concentratePowderOrange-red powder
PPE Lab coat, gloves, eye protection.Lab coat, gloves, eye protection.Lab coat, gloves, eye protection.
Storage Keep frozen or refrigerated.Room temperature.Cool, dry place.
First Aid (Eyes) Flush with water.Flush with water.Rinse cautiously with water for several minutes.
First Aid (Skin) Wash with soap and water.Wash with soap and water.Wash with plenty of water.
Disposal As chemical waste.As chemical waste.As chemical waste.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of a fluorescent dye like this compound in a laboratory setting.

NerveGreen_C3_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect This compound Store Store in Designated Cool, Dry Area Receive->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Prepare Prepare Solution in Fume Hood DonPPE->Prepare Handle Handle with Care (Avoid Inhalation/Contact) Prepare->Handle Stain Perform Staining Protocol Handle->Stain Image Image Sample Stain->Image Decontaminate Decontaminate Work Area Image->Decontaminate Waste Collect Liquid & Solid Waste in Labeled Containers Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Dispose Dispose of Waste via EHS Guidelines DoffPPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Safe Handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.